3,4-Difluoromandelic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHXODARAOCNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343272 | |
| Record name | 3,4-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132741-29-8 | |
| Record name | 3,4-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-difluorophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Difluoromandelic Acid: Synthesis, Properties, and Applications in Drug Development
Foreword: The Strategic Value of Fluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This strategic incorporation can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 3,4-Difluoromandelic acid, a chiral α-hydroxy acid, emerges as a particularly valuable building block in this context. Its difluorinated phenyl ring and versatile functional groups—a carboxylic acid and a hydroxyl group—offer a unique combination of properties that are highly sought after in the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties: A Quantitative Overview
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthesis and formulation. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆F₂O₃ | |
| Molecular Weight | 188.13 g/mol | |
| CAS Number | 132741-29-8 | [1] |
| Melting Point | 92 °C | |
| Boiling Point | 320.72 °C at 760 mmHg | |
| Appearance | White to off-white crystalline solid | |
| Storage | Room temperature, sealed, dry |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is most commonly achieved through a two-step process starting from the readily available 3,4-difluorobenzaldehyde. This pathway involves the formation of a cyanohydrin intermediate, followed by its hydrolysis to the desired carboxylic acid. This method is advantageous as it allows for the potential introduction of chirality, a critical aspect for many pharmaceutical applications.
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Part 1: Synthesis of (S)-3,4-Difluorobenzaldehyde Cyanohydrin (Enzymatic Approach)
The asymmetric synthesis of the cyanohydrin intermediate is crucial for obtaining enantiomerically pure this compound. An enzymatic approach offers high stereoselectivity under mild reaction conditions.
Reaction Scheme:
Experimental Protocol (Adapted from Patent US6225095B1): [2]
-
Reaction Setup: In a suitable reaction vessel, combine 3,4-difluorobenzaldehyde (8.2 g, 0.05 mol) in methyl tert-butyl ether (MTBE) (40 ml) and water (20 ml).
-
Enzyme Addition: Add the enzyme, (R)-oxynitrilase (Hnl) from Pichia pastoris (15 ml, 5.2 kU/ml).
-
Cyanide Addition: The reaction is initiated by the addition of hydrocyanic acid (9 ml, released from NaCN). The reaction temperature is maintained at 10-15 °C with vigorous stirring (950 rpm) to ensure an emulsion. The hydrocyanic acid can be added in one portion or metered in over a period of time.
-
Reaction Monitoring: The progress of the reaction can be monitored by assessing the decrease in the aldehyde content.
-
Work-up: After the reaction is complete (typically after several hours, when the aldehyde is no longer detectable), the reaction mixture is worked up. This involves phase separation and extraction to isolate the (S)-3,4-difluorobenzaldehyde cyanohydrin.
Part 2: Hydrolysis of 3,4-Difluorobenzaldehyde Cyanohydrin to this compound
The hydrolysis of the cyanohydrin intermediate to the corresponding carboxylic acid is a standard transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid the formation of carboxylate salts.[3][4]
Reaction Scheme:
General Experimental Protocol (Adapted from analogous mandelonitrile hydrolysis): [5][6]
-
Reaction Setup: To the crude or purified 3,4-difluorobenzaldehyde cyanohydrin, add a concentrated acid such as hydrochloric acid (HCl). The reaction can be carried out at room temperature or with gentle heating.[5]
-
Reaction Monitoring: The hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically cooled, and the product may precipitate. The crude this compound can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield the pure product. The evaporation of the reaction media followed by recrystallization has been shown to improve yields in similar reactions.[6]
Spectroscopic Characterization
While specific, publicly available spectra for this compound are scarce, the expected spectral characteristics can be inferred from the known data of closely related analogs and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methine proton will appear as a singlet or a doublet depending on the solvent and its coupling to the hydroxyl proton. The acidic protons will typically appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling, providing valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C-O stretch of the alcohol and carboxylic acid, and the C-F stretches of the aromatic ring.[7][8]
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (188.13 g/mol ). Fragmentation patterns will likely involve the loss of water, carbon dioxide, and other characteristic fragments.
Applications in Drug Development: A Keystone for Novel Therapeutics
The unique structural features of this compound make it a highly attractive building block for the synthesis of a wide range of pharmaceutical compounds. The presence of the difluoro-phenyl group can enhance metabolic stability and improve the pharmacokinetic profile of a drug molecule. Its chiral nature is of paramount importance in the development of stereospecific drugs, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.
While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its role as a key intermediate in the synthesis of central nervous system agents and enzyme inhibitors is well-recognized in the pharmaceutical industry. The general class of mandelic acid derivatives serves as a precursor to a variety of drugs, including cyclandelate and homatropine. Furthermore, fluorinated aromatic compounds are integral to a multitude of modern pharmaceuticals.[7]
Illustrative Synthetic Utility: A Gateway to Complex Molecules
The carboxylic acid and hydroxyl functionalities of this compound provide convenient handles for further chemical modifications, allowing for its incorporation into more complex molecular architectures through reactions such as esterification, amidation, and etherification.
Caption: Synthetic utility of this compound in drug development.
Conclusion: A Versatile Building Block with Significant Potential
This compound stands as a testament to the power of strategic fluorination in modern drug design. Its straightforward synthesis, coupled with its unique combination of chirality and versatile functional groups, makes it an invaluable tool for medicinal chemists. While the full scope of its applications is still being explored, its role as a key intermediate in the development of novel therapeutics, particularly for central nervous system disorders and enzyme inhibition, is firmly established. As the demand for more effective and safer drugs continues to grow, the importance of specialized building blocks like this compound is only set to increase.
References
- 1. US11478449B1 - Compositions of matter and pharmaceutical compositions - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
- 4. m.youtube.com [m.youtube.com]
- 5. Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides [organic-chemistry.org]
- 6. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
3,4-Difluoromandelic acid CAS number and identification
An In-depth Technical Guide to 3,4-Difluoromandelic Acid: Identification, Characterization, and Application
Abstract
This compound is a fluorinated aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity of derivative compounds. This guide provides a comprehensive overview of this compound, detailing its core identification parameters, physicochemical properties, and its pivotal role in synthetic chemistry. Furthermore, it outlines a systematic approach to its analytical characterization, ensuring purity and structural confirmation for researchers and drug development professionals.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of all scientific research. This compound is uniquely identified by its Chemical Abstracts Service (CAS) number.
The physical and chemical properties of a compound are essential for its handling, storage, and application in synthetic protocols. The introduction of two fluorine atoms imparts specific characteristics to the mandelic acid scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 92 °C | [3] |
| Boiling Point | 320.72 °C at 760 mmHg | [3] |
| MDL Number | MFCD00061299 | [3] |
| Storage | Room temperature, sealed, dry | [3] |
***```dot digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C"]; OH_alpha [label="OH"]; C_carboxyl [label="C"]; O_carboxyl [label="O"]; OH_carboxyl [label="OH"]; F3 [label="F", fontcolor="#EA4335"]; F4 [label="F", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H_alpha [label="H"]; H_carboxyl [label="H"];
// Define positions for a clear 2D structure C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_alpha [pos="1.74,1!"]; OH_alpha [pos="2.61,0.5!"]; C_carboxyl [pos="1.74,2!"]; O_carboxyl [pos="0.87,2.5!"]; OH_carboxyl [pos="2.61,2.5!"]; F3 [pos="-1.74,-1!"]; F4 [pos="0,-2!"];
// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_alpha; C_alpha -- OH_alpha; C_alpha -- C_carboxyl; C_carboxyl -- O_carboxyl [style=double]; C_carboxyl -- OH_carboxyl; C3 -- F3; C4 -- F4; }
Caption: General analytical workflow for the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
-
¹H NMR: The proton spectrum will show distinct signals for the aromatic protons, the alpha-proton (on the carbon bearing the hydroxyl group), and the acidic protons of the hydroxyl and carboxyl groups. The aromatic signals will exhibit complex splitting patterns due to both H-H and H-F coupling. The acidic protons are often broad and may exchange with deuterium in solvents like D₂O.
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: This is a critical experiment for any fluorinated compound. It will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns provide definitive proof of the 3,4-substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak corresponding to the compound's mass.
-
Negative Ion Mode (ESI-): Expect a prominent peak at m/z 187.02, corresponding to the deprotonated molecule [M-H]⁻.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₈H₆F₂O₃) and rule out other potential structures with the same nominal mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 3300-2500 cm⁻¹.
-
O-H Stretch (Alcohol): A sharper band around 3500-3200 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm⁻¹.
-
C-O Stretch: Bands in the 1320-1210 cm⁻¹ and 1200-1000 cm⁻¹ regions.
Experimental Protocols
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize the compound and allows for observation of the exchangeable OH protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to cover both aromatic and aliphatic regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a more concentrated sample may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F.
-
Data Analysis: Integrate the proton signals to determine relative proton counts. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in all spectra to assign the signals to the specific atoms in the molecular structure.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reverse-phase C18 column. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.
-
Method Development: Develop a gradient or isocratic elution method that provides good separation of the main peak from any potential impurities. A typical starting point would be a gradient from 10% to 90% acetonitrile over 15-20 minutes.
-
Detection: Use a UV detector, monitoring at a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
References
physical and chemical properties of 3,4-Difluoromandelic acid
An In-Depth Technical Guide to 3,4-Difluoromandelic Acid: Properties, Characterization, and Applications in Drug Development
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (DFMA) is a fluorinated aromatic α-hydroxy carboxylic acid of significant interest in medicinal chemistry and drug development. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and bioavailability of parent drug molecules. This technical guide provides a comprehensive overview of the , detailed protocols for its characterization, and a discussion of its applications as a key building block in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of Fluorination in Mandelic Acid Derivatives
Mandelic acid and its derivatives are a well-established class of chiral building blocks in the pharmaceutical industry.[1] The introduction of fluorine atoms onto the aromatic ring, as in the case of this compound, is a strategic decision in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. Specifically, the difluoro substitution pattern in DFMA can block sites of oxidative metabolism and modulate the acidity of the carboxylic acid and the reactivity of the hydroxyl group, making it an attractive scaffold for developing central nervous system agents and enzyme inhibitors.[2]
Physicochemical Properties of this compound
The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 132741-29-8 | [3][4] |
| Molecular Formula | C₈H₆F₂O₃ | [2][3] |
| Molecular Weight | 188.13 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid (typical) | [5] |
| Melting Point | 92 °C | [2] |
| Boiling Point | 320.72 °C at 760 mmHg | [2] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [5] |
| Storage | Store at room temperature, sealed and dry | [2] |
Chemical Structure and Reactivity
This compound possesses a chiral center at the α-carbon, bearing a hydroxyl group, a carboxylic acid, a hydrogen atom, and a 3,4-difluorophenyl group. The presence of both a carboxylic acid and a secondary alcohol allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.[2]
The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid compared to unsubstituted mandelic acid. The hydroxyl group can be acylated, alkylated, or oxidized, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. These functional group handles are pivotal for its use in building more complex molecular architectures.[2]
Synthesis of this compound: A Plausible Synthetic Pathway
While multiple strategies exist for the synthesis of mandelic acid derivatives, a common approach involves the nucleophilic addition to a carbonyl compound.[6] A plausible and efficient synthesis of this compound can be envisioned starting from 3,4-difluorobenzaldehyde.
Experimental Protocol:
Step 1: Synthesis of 3,4-Difluoromandelonitrile (Cyanohydrin Intermediate)
-
To a stirred solution of 3,4-difluorobenzaldehyde in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a solution of sodium cyanide in water dropwise.
-
After the addition is complete, slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate hydrocyanic acid in situ.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to this compound
-
Treat the crude 3,4-difluoromandelonitrile with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and heat the mixture to reflux.
-
The hydrolysis of the nitrile to the carboxylic acid is typically monitored by the cessation of ammonia evolution or by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methine proton will appear as a singlet or a finely split multiplet. The acidic protons will be broad singlets and their chemical shifts will be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two distinct types of aromatic carbons (those bonded to fluorine and those bonded to hydrogen), the aromatic carbons bonded to other carbons, the methine carbon, and the carbonyl carbon of the carboxylic acid. The carbon signals will be split by fluorine (¹JCF, ²JCF, etc.).
-
¹⁹F NMR: The fluorine NMR spectrum will provide two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with coupling to each other and to the aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretch is expected around 1700-1750 cm⁻¹. The C-O stretching of the alcohol and carboxylic acid will appear in the 1050-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns would include the loss of water (M-18), formic acid (M-46), and the carboxyl group (M-45).
Applications in Drug Development
This compound is a valuable building block for the synthesis of fluorinated pharmaceuticals.[2] Its utility stems from the advantageous properties conferred by the fluorine atoms, including enhanced metabolic stability and bioavailability. It is particularly employed in the development of:
-
Central Nervous System (CNS) Agents: The increased lipophilicity due to fluorine substitution can facilitate crossing the blood-brain barrier.
-
Enzyme Inhibitors: The difluorophenyl moiety can engage in specific interactions with enzyme active sites, leading to potent and selective inhibition.[2]
-
Chiral Synthesis: As a chiral molecule, it is used in asymmetric synthesis and for the resolution of racemic mixtures.[2]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions.[9][10]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[11][12]
Conclusion
This compound is a strategically important building block in modern drug discovery and organic synthesis. Its unique combination of a chiral α-hydroxy acid scaffold and difluoro-substituted aromatic ring provides medicinal chemists with a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of new drug candidates. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, characterization methods, and key applications, serving as a valuable resource for researchers in the field.
References
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. pharmainfosource.com [pharmainfosource.com]
- 5. CAS 132741-30-1: 2,4-difluoromandelic acid | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PlumX [plu.mx]
- 9. aksci.com [aksci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
3,4-Difluoromandelic acid molecular structure and stereochemistry
An In-Depth Technical Guide to 3,4-Difluoromandelic Acid: Molecular Structure, Stereochemistry, and Applications
Authored by: A Senior Application Scientist
Abstract
This compound is a halogenated derivative of mandelic acid that has garnered significant interest in the pharmaceutical and life sciences sectors. Its utility as a chiral building block is amplified by the presence of fluorine atoms, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules. This technical guide provides a comprehensive exploration of the molecular architecture, stereochemical nuances, synthesis, and chiral resolution of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and therapeutic programs.
Introduction: The Significance of Fluorinated Chiral Building Blocks
Mandelic acid and its derivatives are a well-established class of α-hydroxy carboxylic acids that serve as indispensable intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics and anti-inflammatory agents.[1] The introduction of fluorine atoms onto the aromatic ring, as in this compound, imparts unique properties that are highly sought after in modern drug design. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability without adding significant steric bulk.[2]
This compound's core value lies in its chirality. The α-carbon, bonded to both a hydroxyl and a carboxylic acid group, is a stereocenter, meaning this compound exists as a pair of non-superimposable mirror images (enantiomers). As the biological activity of chiral drugs often resides in a single enantiomer, with the other being inactive or even responsible for adverse effects, the ability to synthesize and isolate enantiomerically pure forms of this acid is paramount.[3] This guide delves into the structural and stereochemical characteristics that make this compound a valuable tool for creating stereochemically defined pharmaceutical agents.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular structure: a phenylacetic acid core featuring a hydroxyl group on the alpha-carbon and two fluorine atoms at the 3 and 4 positions of the phenyl ring.[4]
Core Structure
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 132741-29-8 | [2] |
| Molecular Formula | C₈H₆F₂O₃ | [2] |
| Molecular Weight | 188.13 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 92 °C | [2] |
| Boiling Point | 320.72 °C (at 760 mmHg) | [2] |
| Storage | Room temperature, dry, sealed | [2] |
Stereochemistry: The Chiral Nature
The central point of stereochemical interest in this compound is the alpha-carbon (Cα), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a 3,4-difluorophenyl group. This configuration makes it a chiral center, giving rise to two enantiomers, (R) and (S), which are non-superimposable mirror images of each other.
Caption: Enantiomers of this compound (Ar = 3,4-difluorophenyl).
While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, solubility), they interact differently with other chiral molecules, including biological receptors and enzymes. This differential interaction is the cornerstone of stereoselective pharmacology. Therefore, the synthesis of single-enantiomer drugs is a critical objective in pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects.[5]
Synthesis and Chiral Resolution
Production of enantiomerically pure this compound typically involves a two-stage process: first, the synthesis of the racemic mixture, followed by the separation (resolution) of the constituent enantiomers.
Synthesis of Racemic this compound
A common and well-established pathway to mandelic acids begins with the corresponding benzaldehyde.[6][7] The synthesis proceeds via a cyanohydrin intermediate, which is subsequently hydrolyzed.
Experimental Protocol (General Procedure):
-
Cyanohydrin Formation: 3,4-Difluorobenzaldehyde is reacted with a source of cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often in the presence of a bisulfite adduct to facilitate the reaction.[7] This nucleophilic addition to the carbonyl carbon generates racemic 3,4-difluoromandelonitrile.
-
Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid (HCl).[6][7]
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product, racemic this compound, is isolated by filtration or extraction. It can be further purified by recrystallization.
Caption: General synthetic workflow for racemic this compound.
Chiral Resolution
Since the synthesis from achiral precursors results in a 50:50 mixture of (R) and (S) enantiomers (a racemate), a resolution step is required to isolate the individual stereoisomers.[5] The classical and most widely used method is the formation of diastereomeric salts.[5]
Causality Behind the Method: Enantiomers cannot be separated by standard techniques like crystallization because their physical properties are identical. However, by reacting the racemic acid with an enantiomerically pure chiral base, two diastereomeric salts are formed. Diastereomers have different spatial arrangements and, crucially, different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.[3][5]
Experimental Protocol (General Procedure):
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a sub-stoichiometric amount (approximately 0.5 equivalents) of a single-enantiomer chiral base, such as (1R,2S)-(-)-ephedrine or (R)-(+)-α-phenylethylamine.[3][8]
-
Fractional Crystallization: The solution is allowed to cool, promoting the crystallization of the less soluble diastereomeric salt. For example, the (R-acid)-(R-base) salt may crystallize out while the (S-acid)-(R-base) salt remains in the mother liquor.
-
Isolation and Liberation: The crystallized salt is isolated by filtration. It is then treated with a strong acid (e.g., HCl) to protonate the carboxylate, liberating the enantiomerically enriched this compound, which can be extracted. The chiral base can be recovered from the aqueous layer.
-
Recovery of the Other Enantiomer: The mother liquor, now enriched in the other diastereomeric salt, is similarly acidified to recover the other enantiomer of the mandelic acid.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Methods for Stereochemical Characterization
Verifying the success of a chiral resolution and quantifying the purity of the resulting enantiomers is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the definitive techniques for this purpose.[9][10]
-
Principle: These methods employ a chiral stationary phase (CSP) within the chromatography column. The CSP interacts differently with each enantiomer, causing one to be retained longer than the other. This differential interaction leads to a separation of the enantiomers, which are detected as distinct peaks in the chromatogram.[9][10]
-
Quantification: The area under each peak is proportional to the concentration of that enantiomer. From this, the enantiomeric excess (e.e.), a measure of chiral purity, can be calculated.
Applications in Drug Development
This compound is a valuable precursor in medicinal chemistry due to the advantageous properties conferred by its structure.[2]
-
Chiral Intermediate: It is used as a starting material for multi-step syntheses of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of two fluorine atoms on the phenyl ring can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and duration of action of a drug.[2]
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and alter the molecule's lipophilicity, which can be fine-tuned to improve cell membrane permeability and overall bioavailability.
-
Functional Groups for Derivatization: The carboxylic acid and hydroxyl groups are versatile functional handles. They can be readily converted into esters, amides, and ethers, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).[2] Its use has been noted in the development of CNS agents and enzyme inhibitors.[2]
Conclusion
This compound represents a confluence of two powerful strategies in modern drug design: chirality and fluorination. Its molecular structure provides a rigid scaffold with a defined stereocenter, while the difluoro substitution pattern offers a proven method for enhancing the metabolic stability and pharmacokinetic profile of drug candidates. A thorough understanding of its stereochemistry, methods of synthesis, and, most importantly, its chiral resolution, is essential for scientists aiming to harness its potential. As the demand for safer and more effective stereochemically pure drugs continues to grow, the role of versatile and strategically designed building blocks like this compound will undoubtedly become even more prominent in the landscape of pharmaceutical research and development.
References
- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. 3,4-Dichloro-2-fluoromandelic acid | 1803787-59-8 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. prepchem.com [prepchem.com]
- 8. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 9. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3,4-Difluoromandelic Acid for Pharmaceutical Development
Abstract
3,4-Difluoromandelic acid is a key chiral building block in the synthesis of fluorinated pharmaceuticals, where its substituents can enhance metabolic stability and bioavailability.[1] A thorough understanding of its solubility is paramount for successful process chemistry, formulation development, and preclinical assessment. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, its expected behavior in various solvent systems, and a definitive experimental protocol for its quantitative determination. While specific solubility data for this compound is not widely published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to generate reliable and accurate solubility profiles.
Physicochemical Properties and Structural Analysis
Understanding the molecular structure of this compound is the first step in predicting its solubility behavior. The molecule integrates several key functional groups that dictate its interaction with different solvents.
Key Physicochemical Characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆F₂O₃ | [1][2] |
| Molecular Weight | 188.13 g/mol | [1][2] |
| Appearance | Off-white to white crystalline solid | [3] |
| Melting Point | 92 °C | [1] |
| Synonyms | (3,4-Difluorophenyl)(hydroxy)acetic acid |[3] |
Structural Features Influencing Solubility:
-
Carboxylic Acid (-COOH): This primary functional group is polar and acts as a hydrogen bond donor and acceptor. Its acidity is the dominant factor in the compound's pH-dependent aqueous solubility.
-
Alpha-Hydroxyl Group (-OH): Located adjacent to the acid, this group is also polar and contributes significantly to hydrogen bonding, enhancing solubility in protic solvents.
-
3,4-Difluorophenyl Ring: The aromatic ring itself is hydrophobic. The two electron-withdrawing fluorine atoms increase the polarity of the C-F bonds but also contribute to the overall lipophilicity and reduce the basicity of the aromatic system.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational model for predicting solubility.[4] The solubility of this compound is a balance between its polar, hydrogen-bonding functional groups and its more nonpolar aromatic core.
Influence of Solvent Polarity
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid and hydroxyl groups, this compound is expected to exhibit favorable solubility in these solvents. The parent compound, mandelic acid, is known to be soluble in water and polar organic solvents.[5]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents can accept hydrogen bonds but cannot donate them. They will readily solvate the polar functional groups of the molecule, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and hydrogen bonding capability. The hydrophobic difluorophenyl ring will have some affinity for these solvents, but the highly polar acid and hydroxyl groups will strongly disfavor solvation, leading to an expectation of very low solubility.
Critical Role of pH in Aqueous Solubility
For an acidic compound like this compound, aqueous solubility is fundamentally linked to the pH of the medium. The carboxylic acid group can exist in a protonated (neutral) form or a deprotonated (ionized) form.
The equilibrium is described as: R-COOH (solid) ⇌ R-COOH (aqueous) ⇌ R-COO⁻ (aqueous) + H⁺
At low pH (acidic conditions), the equilibrium shifts to the left, favoring the neutral, less soluble R-COOH form.[6][7] As the pH increases above the compound's pKa, the equilibrium shifts to the right, favoring the formation of the highly soluble carboxylate anion (R-COO⁻).[6][8] This dramatic increase in solubility at higher pH is a critical factor for designing dissolution media and oral formulations.[6][8] Most simple carboxylic acids have pKa values in the range of 4-5.[9] The electron-withdrawing fluorine atoms on the phenyl ring are expected to lower the pKa of this compound relative to unsubstituted mandelic acid, making it slightly more acidic.
Caption: Predicted solubility based on molecular features.
Predicted Solubility Profile
While quantitative data must be determined experimentally, a qualitative profile can be predicted based on the principles above.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH < 3) | Polar Protic | Low to Moderate | The neutral carboxylic acid form dominates, limiting solubility. |
| Water (pH > 7) | Polar Protic | High | The ionized carboxylate form dominates, which is highly water-soluble.[6][8] |
| Methanol / Ethanol | Polar Protic | High | Excellent hydrogen bonding capability with both -COOH and -OH groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar interactions and ability to accept hydrogen bonds. |
| Acetone | Polar Aprotic | Moderate to High | Good polarity for solvating the functional groups. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than other aprotic solvents, may be a limiting factor. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower polarity and ether linkage may limit interaction with the acid group. |
| Toluene / Hexane | Nonpolar | Very Low | Dominated by the unfavorable interaction with the polar functional groups. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic solubility.[10][11] This protocol is consistent with guidelines established by the International Council for Harmonisation (ICH).[12][13]
Objective
To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials and Equipment
-
Analyte: this compound, solid powder (>98% purity)[3]
-
Solvents: HPLC-grade solvents of interest
-
Glassware: Scintillation vials or flasks with screw caps
-
Equipment:
-
Orbital shaker with temperature control (incubator shaker)
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter (for aqueous solutions)
-
Step-by-Step Methodology
-
Preparation:
-
Calibrate the analytical balance and pH meter.
-
Set the incubator shaker to the desired temperature (e.g., 25 °C or 37 °C).
-
For aqueous solubility, prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH M9 guidance).[13]
-
-
Sample Addition:
-
Add an excess amount of solid this compound to a series of vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.[10] This ensures saturation is achieved.
-
Accurately add a known volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in the incubator shaker and agitate at a constant speed.
-
Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[10][11]
-
-
Sample Processing:
-
After equilibration, remove the vials and let them stand to allow coarse solids to settle.
-
To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining particulates.[14]
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
-
Prepare a set of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted samples by HPLC-UV.
-
Calculate the concentration of the saturated solution (the solubility) by comparing the sample response to the calibration curve.[15]
-
Caption: Shake-flask experimental workflow for solubility.
Conclusion
While published quantitative solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its physicochemical properties. The compound is expected to be highly soluble in polar protic and aprotic solvents, with its aqueous solubility being highly dependent on pH. For any research or development application, it is imperative that this data be generated empirically. The detailed shake-flask protocol provided in this guide serves as a validated, reliable method for determining the thermodynamic solubility, providing the critical data needed to advance pharmaceutical development projects.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Mandelic acid - Wikipedia [en.wikipedia.org]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. enamine.net [enamine.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. bioassaysys.com [bioassaysys.com]
A Technical Guide to the Spectroscopic Characterization of 3,4-Difluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Difluoromandelic acid, a key building block in the synthesis of fluorinated pharmaceuticals. Due to the limited availability of experimental spectra in public databases, this guide leverages predictive methodologies to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are discussed in depth to provide field-proven insights for researchers.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a valuable chiral building block in drug discovery and development. The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Its carboxylic acid and hydroxyl functionalities provide versatile handles for chemical modification, making it a crucial intermediate in the synthesis of a wide range of biologically active molecules, including agents targeting the central nervous system and enzyme inhibitors.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its molecular structure.
Note on Predicted Data: The following NMR data has been predicted using advanced computational algorithms. While these predictions are highly reliable, experimental verification is always recommended.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | 7.35 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.0 |
| H-5 | 7.20 | ddd | J(H,F) ≈ 11.0, J(H,H) ≈ 8.5, J(H,H) ≈ 2.0 |
| H-6 | 7.45 | ddd | J(H,F) ≈ 8.5, J(H,F) ≈ 5.5, J(H,H) ≈ 8.5 |
| CH-OH | 5.15 | s | - |
| OH | Variable | br s | - |
| COOH | Variable | br s | - |
Interpretation: The aromatic protons (H-2, H-5, and H-6) will appear in the downfield region (7.20-7.45 ppm) due to the deshielding effect of the aromatic ring. The coupling patterns are complex due to both proton-proton and proton-fluorine couplings. The benzylic proton (CH-OH) is expected to be a singlet around 5.15 ppm. The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent and concentration and will appear as broad singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 138.0 |
| C-2 | 118.0 (d, J(C,F) ≈ 15 Hz) |
| C-3 | 151.0 (dd, J(C,F) ≈ 250 Hz, 12 Hz) |
| C-4 | 150.0 (dd, J(C,F) ≈ 250 Hz, 12 Hz) |
| C-5 | 119.0 (d, J(C,F) ≈ 15 Hz) |
| C-6 | 125.0 |
| CH-OH | 72.0 |
| C=O | 175.0 |
Interpretation: The carbons directly bonded to fluorine (C-3 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C,F) ≈ 250 Hz) and will appear as doublets of doublets due to coupling with both fluorine atoms. The adjacent carbons (C-2 and C-5) will show smaller two-bond carbon-fluorine couplings (²J(C,F)). The carbonyl carbon of the carboxylic acid will be the most downfield signal.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F-3 | -135.0 | d |
| F-4 | -138.0 | d |
Interpretation: The two fluorine atoms are in different chemical environments and are expected to appear as two distinct signals in the ¹⁹F NMR spectrum. They will likely appear as doublets due to coupling to each other.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to obtain good resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 (broad) | O-H stretch | Alcohol |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 1710-1680 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1300-1100 | C-F stretch | Aryl fluoride |
| 1250-1000 | C-O stretch | Alcohol/Carboxylic acid |
Interpretation: The IR spectrum will be dominated by a very broad absorption in the high-frequency region (3500-2500 cm⁻¹) due to the overlapping O-H stretching vibrations of the alcohol and the carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations will appear in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Molecular Ion: [M]⁺ = m/z 188.03
Proposed Fragmentation Pathway:
A likely fragmentation pathway for this compound under electron ionization (EI) would involve the loss of the carboxyl group and subsequent rearrangements.
Caption: Proposed EI mass spectral fragmentation of this compound.
Interpretation: The molecular ion peak at m/z 188 would confirm the molecular formula. A prominent fragment at m/z 143 would correspond to the loss of the carboxylic acid radical (•COOH). Further fragmentation of this ion by loss of carbon monoxide (CO) would lead to the 3,4-difluorophenyl cation at m/z 113.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) for fragmentation information or electrospray ionization (ESI) for soft ionization and observation of the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their interpretations and proposed experimental protocols, offer a valuable resource for researchers working with this important synthetic building block. While computational predictions are powerful tools, it is crucial to underscore the importance of experimental verification for unambiguous structural confirmation.
References
An In-depth Technical Guide to 3,4-Difluoromandelic Acid: Synthesis, Properties, and Applications in Drug Development
Abstract
3,4-Difluoromandelic acid is a fluorinated aromatic alpha-hydroxy acid that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly modifies the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it an attractive precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical and spectroscopic properties, and its applications in the development of pharmaceuticals, particularly for central nervous system (CNS) disorders and as enzyme inhibitors.
Introduction and Core Concepts
While the historical discovery of this compound is not extensively documented, its significance lies in its utility as a specialized chemical intermediate. Unlike its parent compound, mandelic acid, which has a history stretching back to its discovery from bitter almonds in 1831, this compound is a product of modern synthetic chemistry, designed to leverage the unique properties of fluorine in drug design.[1]
The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring imparts several desirable characteristics:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine atoms can influence the pKa of the carboxylic acid and hydroxyl groups, affecting the molecule's ionization state at physiological pH.
These properties make this compound a sought-after precursor for creating drug candidates with improved pharmacokinetic profiles.[2]
Synthesis of this compound
The most common and industrially scalable synthesis of this compound begins with 3,4-difluorobenzaldehyde. The synthesis proceeds through a two-step process involving the formation of a cyanohydrin intermediate, followed by hydrolysis.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-2-(3,4-difluorophenyl)acetonitrile (3,4-Difluoromandelonitrile)
This step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3,4-difluorobenzaldehyde.
-
Reaction:
-
In a well-ventilated fume hood, a solution of sodium cyanide (or potassium cyanide) in water is prepared and cooled in an ice bath.
-
3,4-Difluorobenzaldehyde is added to the cyanide solution with vigorous stirring.
-
The reaction mixture is then acidified, typically with a mineral acid like hydrochloric acid, to generate hydrocyanic acid in situ, which then reacts with the aldehyde. The cyanohydrin product separates as an oily layer.
-
-
Causality: The use of a biphasic system and gradual acidification is crucial for safety and to control the reaction rate. The in situ generation of HCN minimizes the handling of this highly toxic gas.
Step 2: Hydrolysis of 2-Hydroxy-2-(3,4-difluorophenyl)acetonitrile to this compound
The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid.
-
Reaction:
-
The crude 2-hydroxy-2-(3,4-difluorophenyl)acetonitrile is treated with a strong acid, such as concentrated hydrochloric acid.
-
The mixture is heated to reflux for several hours to drive the hydrolysis to completion.
-
Upon cooling, this compound crystallizes from the solution and can be isolated by filtration.
-
-
Self-Validation: The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or by the disappearance of the nitrile peak in the IR spectrum. The final product's purity can be assessed by its melting point and spectroscopic analysis.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in further synthetic steps.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 132741-29-8 | [3] |
| Molecular Formula | C₈H₆F₂O₃ | [2][3] |
| Molecular Weight | 188.13 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 92 °C | [2] |
| Boiling Point | 320.72 °C at 760 mmHg | [2] |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Data
The following data provides a spectroscopic fingerprint for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl and carboxyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The coupling of the aromatic protons with the fluorine atoms will result in complex splitting patterns.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretching of the carboxylic acid and alcohol, a sharp peak for the C=O stretching of the carboxylic acid, and absorptions corresponding to the C-F bonds and the substituted benzene ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and carbon dioxide.
Applications in Drug Development
This compound serves as a versatile chiral building block for the synthesis of a variety of pharmaceutically active compounds.[2] Its fluorinated phenyl ring is a desirable feature in many drug candidates.
Precursor for Central Nervous System (CNS) Agents
The ability of fluorine to enhance blood-brain barrier penetration makes this compound an attractive starting material for CNS-acting drugs. By modifying the carboxylic acid and hydroxyl groups, a diverse range of esters and amides can be synthesized and evaluated for their neurological activity.
Synthesis of Enzyme Inhibitors
The rigid and well-defined stereochemistry of mandelic acid derivatives makes them suitable scaffolds for designing enzyme inhibitors. The 3,4-difluorophenyl moiety can interact with hydrophobic pockets in enzyme active sites, while the hydroxyl and carboxyl groups can form key hydrogen bonds.
Caption: Application pathways of this compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate in modern medicinal chemistry. While it lacks a detailed historical narrative of discovery, its importance is firmly established through its application in the synthesis of fluorinated pharmaceuticals. The presence of the 3,4-difluorophenyl group offers a strategic advantage in designing drug candidates with enhanced metabolic stability and bioavailability. The straightforward synthesis from readily available starting materials, combined with its versatile chemical functionality, ensures that this compound will continue to be a relevant building block for the discovery of new and improved therapeutic agents.
References
The Enigmatic Absence: A Technical Guide to the Natural Occurrence and Biosynthetic Potential of Fluorinated Mandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Fluorine Anomaly in Nature's Chemical Inventory
The element fluorine, despite its abundance in the Earth's crust, is conspicuously scarce in the vast and diverse world of natural products. While thousands of chlorinated and brominated organic compounds have been isolated from terrestrial and marine organisms, the number of known naturally occurring organofluorines can be counted on one's fingers.[1][2][3] This "fluorine anomaly" has long intrigued chemists and biologists, prompting investigations into the unique biochemical challenges of incorporating this highly electronegative element into organic molecules.
The most well-documented of these rare fluorinated natural products is fluoroacetate, a potent toxin found in various plants and the bacterium Streptomyces cattleya.[4][5][6] The discovery of the fluorinase enzyme in S. cattleya provided a crucial breakthrough in understanding how nature forges the exceptionally strong carbon-fluorine bond.[1][7][8] This enzyme catalyzes the reaction between fluoride ions and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine, a precursor to fluoroacetate and 4-fluorothreonine.[9][][11]
In parallel, mandelic acid and its derivatives are well-known natural products, arising from the shikimate pathway and playing various roles in metabolism and chemical signaling.[7][12] Given the existence of both a natural fluorinating enzyme and the biosynthetic pathways for mandelic acid, a compelling question arises: Why have fluorinated mandelic acid derivatives never been reported as natural products?
This technical guide will delve into this enigma. In the absence of direct evidence for their natural occurrence, we will provide a comprehensive analysis of the established biosynthetic pathways of mandelic acid and the known mechanisms of biological fluorination. We will then explore hypothetical biosynthetic routes to fluorinated mandelic acid derivatives, critically evaluating their feasibility and the potential barriers that might prevent their formation in nature. Finally, we will propose experimental strategies to probe for the existence of these elusive compounds and to potentially engineer their biosynthesis, opening new avenues for drug discovery and development.
Section 1: The Established Biosynthesis of Mandelic Acid
Mandelic acid (α-hydroxy-phenylacetic acid) is a key chiral α-hydroxy acid synthesized by plants and microorganisms.[3] Its biosynthesis originates from the shikimate pathway, a central route in the production of aromatic amino acids and a plethora of secondary metabolites.[11] The pathway to mandelic acid can diverge at several points, but a common route proceeds through L-phenylalanine.
A generalized biosynthetic pathway to mandelic acid is as follows:
-
Shikimate Pathway: Glucose is converted through a series of enzymatic steps to chorismate, a crucial branch-point intermediate.
-
Formation of Phenylalanine: Chorismate is converted to prephenate and then to phenylpyruvate. Transamination of phenylpyruvate yields L-phenylalanine.
-
Conversion to Mandelic Acid: L-phenylalanine can be converted to mandelic acid through several proposed routes. One major pathway involves the deamination of phenylalanine to trans-cinnamic acid, which is then hydrated and oxidized. An alternative route involves the direct hydroxylation of phenylacetic acid, which itself can be derived from phenylalanine. A more direct route from phenylpyruvic acid via the action of a hydroxymandelate synthase has also been identified.
Section 2: The Enzymology of Biological Fluorination
The only known enzyme capable of forming a carbon-fluorine bond in nature is the fluorinase from Streptomyces cattleya.[1][7][8] This enzyme is a key player in the biosynthesis of fluoroacetate and 4-fluorothreonine.
Mechanism of the Fluorinase Enzyme:
The fluorinase is an S-adenosyl-L-methionine (SAM) dependent enzyme. The reaction proceeds via an SN2 mechanism where a fluoride ion acts as the nucleophile, attacking the C-5' carbon of SAM. This results in the displacement of L-methionine and the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA).[7][][11]
The 5'-FDA is then cleaved by a purine nucleoside phosphorylase (PNP) to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate, which is subsequently converted to fluoroacetaldehyde and then oxidized to fluoroacetate.
Section 3: Hypothetical Biosynthetic Pathways to Fluorinated Mandelic Acid Derivatives
Given the established pathways for both mandelic acid and organofluorine biosynthesis, we can propose several hypothetical routes for the natural production of fluorinated mandelic acid derivatives.
Pathway A: Early-Stage Fluorination of Aromatic Precursors
This pathway postulates the action of a fluorinase-like enzyme on an early intermediate of the shikimate pathway, prior to the formation of the phenyl ring.
-
Hypothetical Step 1: A fluorinase homologue could potentially fluorinate chorismate or prephenate. This would require an enzyme with a significantly different substrate specificity than the known fluorinase from S. cattleya, which is highly specific for SAM.
-
Hypothetical Step 2: The resulting fluorinated intermediate would then need to be processed by the downstream enzymes of the mandelic acid pathway. The presence of a fluorine atom on the aromatic ring could significantly alter the substrate's electronic properties and steric bulk, potentially inhibiting or altering the activity of these enzymes.
Pathway B: Late-Stage Fluorination of Phenylalanine or its Derivatives
This scenario involves the fluorination of a pre-formed aromatic ring closer to the final product.
-
Hypothetical Step: An enzyme, perhaps a non-heme iron halogenase or a P450 monooxygenase adapted for fluorination, could directly fluorinate L-phenylalanine, phenylpyruvic acid, or phenylacetic acid. While enzymatic halogenation is common for chlorine and bromine, direct enzymatic fluorination of an unactivated aromatic ring is unprecedented in nature and would represent a significant enzymatic challenge due to the high redox potential of fluoride.
Section 4: Why the Apparent Absence in Nature? A Scientific Discussion
The lack of naturally occurring fluorinated mandelic acid derivatives, despite the plausibility of the hypothetical pathways, suggests the existence of significant biochemical hurdles.
-
Enzyme Specificity: The known fluorinase exhibits a very narrow substrate scope, acting almost exclusively on SAM. The evolution of a fluorinase capable of recognizing and fluorinating the structurally distinct intermediates of the shikimate or mandelic acid pathways would be a major evolutionary leap.
-
Toxicity of Fluorinated Intermediates: Fluorinated analogues of metabolic intermediates are often potent enzyme inhibitors. For example, fluoroacetate is converted to fluorocitrate, which inhibits aconitase in the Krebs cycle. Similarly, fluorinated intermediates of the shikimate or mandelic acid pathways could be toxic to the producing organism by inhibiting essential enzymes.
-
Lack of Evolutionary Pressure: The biosynthesis of complex secondary metabolites is energetically expensive. There may not have been a strong enough selective pressure for organisms to evolve the complex machinery required to produce fluorinated mandelic acid derivatives. The ecological benefits of such compounds, for instance as antimicrobial or anti-herbivory agents, may not have outweighed the metabolic cost and potential toxicity.
-
Analytical Oversight: It is also possible that these compounds do exist in nature but at concentrations below the detection limits of standard natural product screening methods. Their unique properties might also make them difficult to isolate and identify using conventional techniques.
Section 5: Experimental Approaches to Investigate the Potential for Natural Production
For researchers interested in exploring this "negative space" in natural products chemistry, several experimental avenues can be pursued.
| Experimental Approach | Methodology | Expected Outcome |
| Genome Mining | Search public and proprietary genomic and metagenomic databases for homologues of the known fluorinase gene, particularly in organisms known to produce mandelic acid or other phenylpropanoid derivatives. | Identification of new candidate fluorinase genes with potentially different substrate specificities. |
| Precursor-Directed Biosynthesis | Feed synthetic fluorinated precursors (e.g., 4-fluorophenylalanine) to microbial cultures (e.g., Pseudomonas putida) known to have active mandelic acid metabolic pathways. | Detection of novel fluorinated metabolites, including fluoromandelic acid, if the downstream enzymes can process the fluorinated substrate. |
| In Vitro Enzymatic Assays | Express and purify key enzymes from the mandelic acid pathway (e.g., hydroxymandelate synthase) and test their activity with synthetic fluorinated substrates (e.g., 4-fluorophenylpyruvic acid). | Quantitative assessment of the substrate tolerance of these enzymes for fluorinated analogues. |
| Sensitive Analytical Screening | Employ advanced analytical techniques, such as 19F NMR spectroscopy and high-resolution mass spectrometry, to screen extracts from diverse natural sources for the presence of fluorinated organic compounds. | Potential discovery of novel, low-abundance fluorinated natural products, including fluorinated mandelic acid derivatives. |
digraph "Experimental Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Investigate Natural Occurrence of\nFluorinated Mandelic Acid Derivatives", shape=ellipse, fillcolor="#FBBC05"];
Genome_Mining [label="Genome Mining for\nFluorinase Homologues"];
Precursor_Feeding [label="Precursor-Directed\nBiosynthesis"];
In_Vitro_Assays [label="In Vitro Enzymatic\nAssays"];
Analytical_Screening [label="Sensitive Analytical\nScreening"];
Candidate_Genes [label="Candidate Fluorinase\nGenes", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Novel_Metabolites [label="Novel Fluorinated\nMetabolites", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Enzyme_Activity [label="Enzyme Activity with\nFluorinated Substrates", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Genome_Mining;
Start -> Precursor_Feeding;
Start -> In_Vitro_Assays;
Start -> Analytical_Screening;
Genome_Mining -> Candidate_Genes;
Precursor_Feeding -> Novel_Metabolites;
In_Vitro_Assays -> Enzyme_Activity;
Analytical_Screening -> Novel_Metabolites;
}
Fig. 5: Experimental Workflow for Investigating Fluorinated Mandelic Acid Derivatives. ### Conclusion: An Open Frontier in Natural Product Chemistry
The apparent absence of fluorinated mandelic acid derivatives in nature highlights the intricate interplay of enzymatic capability, metabolic compatibility, and evolutionary selection that governs the chemical diversity of the natural world. While their existence as natural products remains unconfirmed, the hypothetical biosynthetic pathways and the proposed experimental approaches offer a roadmap for future research. The successful discovery or engineered biosynthesis of these compounds would not only solve a fascinating biochemical puzzle but also provide access to a novel class of molecules with significant potential in medicinal chemistry and drug development. The "fluorine anomaly" continues to be a rich source of scientific inquiry, reminding us that even in the well-trodden field of natural products, there are still uncharted territories waiting to be explored.
- O'Hagan, D., & Schaffrath, C. (2000). The biosynthesis of fluorinated natural products. Journal of the Chemical Society, Perkin Transactions 1, (14), 2345-2361. --INVALID-LINK--
- Wikipedia. (2023). Organofluorine chemistry. --INVALID-LINK--
- Deng, H., O'Hagan, D., & Schaffrath, C. (2004). Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya. Natural Product Reports, 21(6), 773-784. --INVALID-LINK--
- Zhu, X., Robinson, D. A., McEwan, A. R., O'Hagan, D., & Naismith, J. H. (2007). The mechanism of the enzymatic fluorination in Streptomyces cattleya. Journal of the American Chemical Society, 129(47), 14597-14604. --INVALID-LINK--
- Mead, R. J., & Segal, W. (1972). Fluoroacetic acid biosynthesis: a proposed mechanism. Australian Journal of Biological Sciences, 25(2), 327-333. --INVALID-LINK--
- TCHU. (n.d.). Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds. Tokyo Chemical Industry Co., Ltd. --INVALID-LINK--
- O'Hagan, D., & Perry, R. (1999). Biochemistry: biosynthesis of an organofluorine molecule. Nature, 402(6758), 143-144. --INVALID-LINK--
- Lin, L. Y., & O'Hagan, D. (2007). Mechanism of enzymatic fluorination in Streptomyces cattleya. Journal of the American Chemical Society, 129(47), 14597-14604. --INVALID-LINK--
- Tamura, T., Wada, M., Esaki, N., & Soda, K. (1995). Synthesis of fluoroacetate from fluoride, glycerol, and beta-hydroxypyruvate by Streptomyces cattleya. Journal of bacteriology, 177(9), 2265-2269. --INVALID-LINK--
- ResearchGate. (n.d.). The five naturally occurring organofluorine compounds, which are found... --INVALID-LINK--
- Zhu, X., Robinson, D. A., McEwan, A. R., O'Hagan, D., & Naismith, J. H. (2007). Mechanism of enzymatic fluorination in Streptomyces cattleya. Semantic Scholar. --INVALID-LINK--
- University of St Andrews. (n.d.). Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya. University of St Andrews Research Portal. --INVALID-LINK--.html)
- O'Hagan, D., & Deng, H. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. Methods in enzymology, 516, 229-247. --INVALID-LINK--
- Wikipedia. (2023). Fluorinase. --INVALID-LINK--
- Ma, L., Wang, B., & Zhang, W. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8193-8210. --INVALID-LINK--
- O'Hagan, D., & Schaffrath, C. (2002). Biochemistry: Biosynthesis of an organofluorine molecule. Nature, 416(6878), 279. --INVALID-LINK--
- Deng, H., Cobb, S. L., Gee, A. D., Lockhart, A., Martarello, L., McGlinchey, R. P., ... & O'Hagan, D. (2006). Fluorinase mediated chemoenzymatic synthesis of [18F]-fluoroacetate. Chemical Communications, (4), 429-431. --INVALID-LINK--
- Wikipedia. (2023). Sodium fluoroacetate. --INVALID-LINK--
- ResearchGate. (n.d.). (PDF) Naturally Occurring Organofluorines. --INVALID-LINK--
- Ingenta Connect. (2023). Recent Developments on Synthesis of Organofluorine Compounds Usin... --INVALID-LINK--
- ResearchGate. (n.d.). Fluorinated Natural Products: Occurrence and Biosynthesis | Request PDF. --INVALID-LINK--
- Walker, M. C., Wen, M., & Chang, M. C. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(18), 6527-6536. --INVALID-LINK--
- Kruger, P. E., Aucamp, J. P., & Venter, G. J. (2022). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. CrystEngComm, 24(10), 1957-1967. --INVALID-LINK--
- ResearchGate. (n.d.). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers | Request PDF. --INVALID-LINK--
- Walker, M. C., Wen, M., & Chang, M. C. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(18), 6527-6536. --INVALID-LINK--
- Wikipedia. (2023). Mandelic acid. --INVALID-LINK--
National Center for Biotechnology Information. (n.d.). 4-Fluoromandelic acid. PubChem. --INVALID-LINK--
References
- 1. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic hydroxylation of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation of quercetin and mandelic acid from Aesculus indica fruit and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 12. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis Using 3,4-Difluoromandelic Acid: A Detailed Technical Guide for Researchers
Introduction: The Significance of Chiral Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this strategic fluorination is combined with precise stereochemical control, the resulting chiral building blocks become powerful tools for the development of novel therapeutics.
3,4-Difluoromandelic acid, a chiral α-hydroxy acid, represents a particularly valuable synthon. Its enantiomers serve as key intermediates in the synthesis of a range of biologically active molecules, from antiviral agents to central nervous system drugs and PET imaging agents.[1][2][3] The 3,4-difluoro substitution pattern on the phenyl ring is of particular interest as it can modulate electronic properties and enhance interactions with target proteins, potentially leading to improved potency and pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the principal strategies for the enantioselective synthesis of this compound. We will delve into the mechanistic underpinnings of diastereomeric salt resolution, enzymatic kinetic resolution, and catalytic asymmetric synthesis. Each section will not only present detailed, actionable protocols but also explain the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and optimize these methods for their specific applications.
Part 1: Diastereomeric Salt Resolution with Chiral Amines
Classical resolution via diastereomeric salt formation remains a robust and scalable method for obtaining enantiopurified chiral acids. This technique leverages the differential solubility of diastereomeric salts formed between a racemic acid and a single enantiomer of a chiral base. Pseudoephedrine is an effective and commercially available resolving agent for fluorinated mandelic acids.[4]
Scientific Principle
The core of this method lies in the distinct physicochemical properties of diastereomers. When racemic (±)-3,4-difluoromandelic acid is treated with a single enantiomer of a chiral amine, such as (+)-(1S,2S)-pseudoephedrine, two diastereomeric salts are formed: [(+)-pseudoephedrine-(-)-acid] and [(+)-pseudoephedrine-(+)-acid]. These salts are not mirror images and thus possess different crystal lattice energies and solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiopure acid is then liberated from the salt by treatment with a strong acid.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Protocol: Resolution using (+)-(1S,2S)-Pseudoephedrine
This protocol is adapted from the established methodology for resolving fluoromandelic acids.[4]
Materials:
-
Racemic this compound
-
(+)-(1S,2S)-Pseudoephedrine
-
Ethanol (95%)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, filtration apparatus, rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of 95% ethanol. Warm the mixture gently if necessary to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of (+)-(1S,2S)-pseudoephedrine in 50 mL of 95% ethanol.
-
Slowly add the pseudoephedrine solution to the acid solution with constant stirring.
-
Allow the resulting solution to cool slowly to room temperature, then cover and let it stand undisturbed for 24-48 hours to allow for crystallization. For improved yields, the flask can be placed in a refrigerator (4°C) for an additional 12 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol (2 x 10 mL) to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at 40°C to a constant weight. This is the less-soluble diastereomeric salt.
-
-
Liberation of the Enantiopure Acid:
-
Dissolve the dried diastereomeric salt in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel and acidify to pH 1-2 by the dropwise addition of 2 M HCl.
-
Extract the liberated this compound with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic extracts and wash with a small amount of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiopurified this compound.
-
-
Analysis and Recrystallization:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by converting a small sample to its methyl ester and analyzing by chiral GC.[6]
-
If the desired ee is not achieved, a second recrystallization of the diastereomeric salt from 95% ethanol can be performed before the acidification step.
-
| Parameter | Typical Value |
| Resolving Agent | (+)-(1S,2S)-Pseudoephedrine |
| Solvent | 95% Ethanol |
| Stoichiometry (Acid:Base) | 1:1 (or slight excess of acid) |
| Crystallization Time | 24 - 48 hours |
| Expected Yield (per cycle) | 30 - 45% of one enantiomer |
| Achievable Enantiomeric Excess | >95% (often >99% after recrystallization) |
Part 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer a green and highly selective alternative for producing enantiopure compounds. Lipases, in particular, are robust and versatile biocatalysts for the kinetic resolution of racemic esters.[7][8] This approach relies on the enzyme's ability to selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic mixture at a much higher rate than the other.
Scientific Principle
In a kinetic resolution, the two enantiomers of a racemic starting material compete for the active site of a chiral catalyst (the enzyme). Due to the three-dimensional structure of the active site, one enantiomer fits better and reacts more quickly. For the lipase-catalyzed hydrolysis of a racemic ester, the enzyme will preferentially hydrolyze one ester enantiomer to the corresponding acid, leaving the unreacted ester enriched in the other enantiomer. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product acid and the remaining starting material.
Caption: Mechanism of Enzymatic Kinetic Resolution via Hydrolysis.
Detailed Protocol: Lipase-Catalyzed Hydrolysis of Methyl 3,4-Difluoromandelate
This protocol uses the highly efficient and commercially available immobilized Candida antarctica Lipase B (CAL-B).
Materials:
-
Racemic methyl 3,4-difluoromandelate (prepared by standard esterification of the racemic acid)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
2 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2.0 g of racemic methyl 3,4-difluoromandelate.
-
Add 40 mL of phosphate buffer (pH 7.0) and 10 mL of MTBE as a co-solvent to improve substrate solubility.
-
Add 200 mg of immobilized CAL-B.
-
Seal the flask and stir the biphasic mixture vigorously at 30-40°C.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots of the organic phase, drying them, and analyzing by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible. This typically takes 24-72 hours depending on the specific activity of the enzyme batch.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with MTBE, dried, and reused.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer, which contains the unreacted (S)-ester.
-
Extract the aqueous layer with MTBE (2 x 20 mL) to recover any residual ester. Combine all organic layers.
-
To the aqueous layer, add 2 M HCl dropwise until the pH is ~2. This protonates the carboxylate salt of the (R)-acid.
-
Extract the (R)-acid from the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
-
Isolation of Products:
-
Unreacted (S)-Ester: Dry the combined MTBE extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantioenriched (S)-methyl 3,4-difluoromandelate. This can be hydrolyzed to the (S)-acid in a separate step.
-
(R)-Acid: Dry the combined ethyl acetate extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantioenriched (R)-3,4-difluoromandelic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of both the recovered ester and the product acid using chiral HPLC.
-
| Parameter | Recommended Condition |
| Enzyme | Immobilized Candida antarctica Lipase B |
| Substrate | Methyl 3,4-difluoromandelate |
| Solvent System | Phosphate Buffer (pH 7.0) / MTBE |
| Temperature | 30 - 40 °C |
| Target Conversion | ~50% |
| Achievable Enantiomeric Excess | >99% for both acid and ester |
Part 3: Catalytic Asymmetric Synthesis
The most elegant and atom-economical approach to chiral molecules is through direct asymmetric catalysis. For α-hydroxy acids like this compound, the asymmetric hydrogenation of the corresponding α-keto acid or its ester is a highly effective strategy.[9] This method uses a chiral transition metal catalyst to deliver hydrogen to one face of the prochiral ketone, directly forming one enantiomer in excess.
Scientific Principle
This process involves the coordination of the α-keto ester substrate to a chiral metal complex, typically containing rhodium or ruthenium and a chiral phosphine ligand.[9] The pre-existing chirality of the ligand creates a chiral environment around the metal center. This chiral pocket forces the substrate to bind in a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen. The hydrogenation then proceeds stereoselectively, generating the α-hydroxy ester with high enantiomeric excess.
Caption: Pathway for Catalytic Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation of Methyl 3,4-Difluorophenylglyoxylate
This protocol is based on established procedures for the asymmetric hydrogenation of substituted phenylglyoxylic acid esters.[9]
Materials:
-
Methyl 3,4-difluorophenylglyoxylate (prepared by oxidation of methyl 3,4-difluoromandelate or other methods)
-
[RuI₂(p-cymene)]₂
-
(S)-MeO-BIPHEP or another suitable chiral phosphine ligand
-
Methanol (degassed)
-
Hydrochloric Acid (1 M in degassed water)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (Argon), charge a Schlenk flask with [RuI₂(p-cymene)]₂ (e.g., 0.63 mmol) and (S)-MeO-BIPHEP (e.g., 0.70 mmol).
-
Add 200 mL of degassed methanol and 20 mL of degassed 1 M HCl. Stir the suspension for 15-30 minutes to form the active catalyst.
-
-
Hydrogenation:
-
In a separate vessel, dissolve 5.0 mol of methyl 3,4-difluorophenylglyoxylate in 10 L of degassed methanol.
-
Transfer the substrate solution to the high-pressure autoclave.
-
Under a positive pressure of argon, transfer the catalyst suspension to the autoclave.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 80-90 bar of hydrogen.
-
Heat the reaction to 60°C and stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction by observing the pressure drop from the hydrogen reservoir. The reaction is typically complete within 10-24 hours.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Discharge the reaction mixture from the autoclave.
-
-
Isolation and Analysis:
-
Remove the methanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often of high purity.
-
Determine the conversion and enantiomeric excess by chiral HPLC or GC.
-
The resulting ester can be hydrolyzed to the free acid using standard procedures (e.g., NaOH followed by acidic workup).
-
| Parameter | Recommended Condition |
| Substrate | Methyl 3,4-Difluorophenylglyoxylate |
| Catalyst Precursor | [RuI₂(p-cymene)]₂ |
| Chiral Ligand | (S)-MeO-BIPHEP |
| Solvent | Methanol |
| Hydrogen Pressure | 80 - 90 bar |
| Temperature | 60 °C |
| Achievable Enantiomeric Excess | >90% ee |
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a critical enabling step for the discovery and development of advanced pharmaceuticals and molecular probes. This guide has detailed three distinct, robust, and scalable methodologies—diastereomeric salt resolution, enzymatic kinetic resolution, and catalytic asymmetric hydrogenation—to access the enantiopure forms of this valuable building block. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired enantiomer. As the demand for sophisticated fluorinated chiral synthons continues to grow, the development and optimization of such enantioselective strategies will remain a paramount objective in synthetic organic chemistry.
References
- 1. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Affinity Radiopharmaceuticals Based Upon Lansoprazole for PET Imaging of Aggregated Tau in Alzheimer’s Disease and Progressive Supranuclear Palsy: Synthesis, Preclinical Evaluation, and Lead Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrimination in resolving systems. V. Pseudoephedrine - fluoromandelic acid diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Introduction: The Imperative of Chirality in Modern Chemistry
An In-Depth Guide to 3,4-Difluoromandelic Acid as a Chiral Resolving Agent
In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] The classic, tragic example of Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, underscores the profound need for enantiomerically pure compounds.[2] While asymmetric synthesis aims to create a single enantiomer from the outset, classical chiral resolution remains a robust and widely practiced method for separating racemic mixtures.[3]
This guide focuses on the application of This compound as a chiral resolving agent. The core principle of this technique, known as diastereomeric salt crystallization, involves reacting a racemic mixture (e.g., a chiral amine) with a single, pure enantiomer of a chiral acid. This reaction converts the pair of enantiomers into a pair of diastereomers.[4] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most notably different solubilities.[4] This crucial difference allows for their separation by fractional crystallization. The inclusion of fluorine atoms in the mandelic acid structure can enhance crystal packing and intermolecular interactions, potentially leading to better-defined crystals and more efficient separations.[5][6]
This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for employing this compound in chiral resolution.
Core Properties of this compound
A thorough understanding of the resolving agent's physical and chemical properties is fundamental to designing a successful resolution protocol.
| Property | Value | Reference |
| CAS Number | 132741-29-8 | [7][8] |
| Molecular Formula | C₈H₆F₂O₃ | [7][9] |
| Molecular Weight | 188.13 g/mol | [7][9] |
| Appearance | Off-white powder or crystal | [9] |
| Melting Point | 92 °C | [5][8] |
| pKa | 2.99 ± 0.10 (Predicted) | [8] |
| Synonyms | (3,4-Difluorophenyl)(hydroxy)acetic acid | [8][9] |
The Mechanism: From Enantiomers to Separable Diastereomers
The process of chiral resolution using this compound is a multi-step procedure grounded in the principles of stereochemistry and crystallization. The fundamental goal is to create a transient physical difference between two enantiomers to facilitate their separation.
-
Salt Formation : A racemic mixture of a chiral base, let's say (R/S)-Amine, is reacted with an enantiomerically pure resolving agent, for instance, (S)-3,4-difluoromandelic acid. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Amine:(S)-Acid] and [(S)-Amine:(S)-Acid].[10][11]
-
Differential Solubility : These two diastereomeric salts are not mirror images and thus have different crystal lattice energies and solubilities in a given solvent system. The success of the resolution hinges on identifying a solvent where one salt is significantly less soluble than the other.[12]
-
Fractional Crystallization : By carefully controlling conditions such as temperature and concentration, the less soluble diastereomeric salt is induced to crystallize out of the solution, leaving the more soluble diastereomer behind in the mother liquor.[13]
-
Enantiomer Recovery : After isolating the pure crystalline diastereomeric salt, the chemical bond with the resolving agent is broken. This is typically achieved by treating the salt with a strong base (like NaOH) to liberate the free amine and a strong acid (like HCl) to recover the free acid.[2][14] The desired enantiomer of the amine can then be extracted into an organic solvent, now in an enantiomerically enriched or pure form.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Crystallization.
Experimental Protocols
This section provides a detailed, step-by-step methodology. It is crucial to note that solvent choice and crystallization conditions are highly substrate-dependent and require empirical optimization.
Part A: Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic base (e.g., chiral amine)
-
Enantiomerically pure this compound (e.g., (R)- or (S)-form)
-
Anhydrous solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile)
-
Crystallization vessel with magnetic stirrer and temperature control
Procedure:
-
Solvent Screening (Critical Step): The selection of an appropriate solvent is paramount.[12] Small-scale trials should be conducted in various solvents to identify a system that provides a significant solubility difference between the two diastereomeric salts.
-
Reagent Dissolution:
-
In a crystallization vessel, dissolve 1.0 equivalent of the racemic base in the minimum amount of the chosen optimal solvent, warming gently if necessary.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of enantiopure this compound in the same solvent. Note: Starting with 0.5 equivalents can sometimes improve the purity of the initial crop of crystals, as described by Pope and Peachey's method.
-
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic base at a slightly elevated temperature. Stir for 15-30 minutes.
-
Inducing Crystallization:
-
Allow the solution to cool slowly to ambient temperature. Uncontrolled, rapid cooling can trap impurities.
-
If no crystals form, try scratching the inside of the vessel with a glass rod or adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization begins, allow the mixture to stand, often for several hours or overnight, to maximize the yield. Further cooling in an ice bath may be beneficial.
-
-
Isolation of Crystals:
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This product is the enantiomerically enriched diastereomeric salt.
-
Part B: Liberation and Recovery of the Pure Enantiomer
Materials:
-
Isolated diastereomeric salt
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissolution & Neutralization:
-
Suspend the dried diastereomeric salt crystals in a mixture of water and the organic extraction solvent.
-
Slowly add the aqueous base solution while stirring until the pH is basic (pH > 11). This deprotonates the amine, making it soluble in the organic layer, while the 3,4-difluoromandelate salt remains in the aqueous layer.[14]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.
-
-
Isolation of the Enantiomer:
-
Combine the organic extracts and dry them over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the enantiomerically enriched free base.
-
-
Recovery of Resolving Agent (Optional but Recommended): The aqueous layer containing the sodium 3,4-difluoromandelate can be acidified with a strong acid (e.g., 2 M HCl) to precipitate the this compound, which can then be recovered by filtration or extraction for reuse.
Caption: Chemical principle of diastereomeric salt formation and recovery.
Analysis: Determination of Enantiomeric Excess (ee)
Verifying the stereochemical purity of the final product is a mandatory step. The enantiomeric excess (ee), defined as |[%R - %S]|, quantifies the success of the resolution.
-
Chiral Chromatography (HPLC/SFC): This is the most common and reliable method. The resolved amine is passed through a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times.[15][16] This allows for accurate quantification of each enantiomer.
-
NMR Spectroscopy: ¹H NMR can be used in conjunction with a chiral solvating agent (like (S)-mandelic acid itself) or a chiral derivatizing agent.[1] The agent forms transient diastereomeric complexes or stable derivatives, respectively, causing specific protons near the chiral center of the two enantiomers to appear as distinct, quantifiable signals in the NMR spectrum.[1] The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | Solution is too dilute; Inappropriate solvent; Compound is highly soluble. | Concentrate the solution; Screen a wider range of solvents or solvent mixtures; Cool to lower temperatures; Add a seed crystal. |
| "Oiling Out" Instead of Crystallizing | Supersaturation is too high; Cooling rate is too fast; Inappropriate solvent. | Use a more dilute solution; Slow down the cooling rate; Add a co-solvent to increase the solubility of the oil. |
| Low Yield of Crystals | The solubilities of the two diastereomeric salts are too similar; Crystallization time is too short. | Perform further solvent screening to maximize the solubility difference[12]; Allow for a longer crystallization period; Re-work the mother liquor. |
| Low Enantiomeric Excess (ee) | Incomplete separation; Co-crystallization of both diastereomers. | Recrystallize the diastereomeric salt one or more times to improve purity[10]; Screen for a more selective solvent system. |
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful, time-tested technique that remains highly relevant in both academic and industrial settings. This compound stands as a valuable resolving agent, with its fluorinated structure offering potential advantages in forming well-ordered, separable crystalline salts. While the process requires careful empirical optimization, particularly in solvent selection, a systematic approach as outlined in these protocols can lead to the efficient and scalable separation of enantiomers. The successful application of this method provides access to the enantiopure compounds that are essential for the development of safer and more effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. This compound [myskinrecipes.com]
- 6. CAS 132741-30-1: 2,4-difluoromandelic acid | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 132741-29-8 [amp.chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3,4-Difluoromandelic Acid in Pharmaceutical Research: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated building blocks, 3,4-Difluoromandelic acid has emerged as a particularly valuable synthon. Its unique combination of a chiral α-hydroxy acid moiety and a difluorinated phenyl ring offers a powerful tool for researchers aiming to optimize lead compounds into viable drug candidates, particularly in the realms of central nervous system (CNS) disorders and enzyme inhibition. This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical research, complete with detailed protocols and the scientific rationale behind its use.
The Physicochemical Advantage of the 3,4-Difluorophenyl Moiety
The introduction of fluorine into a molecule can profoundly alter its biological behavior. The 3,4-difluoro substitution pattern on the phenyl ring of mandelic acid imparts several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at the 3 and 4 positions of the aromatic ring can prevent unwanted hydroxylation, a common route of drug deactivation, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Lipophilicity and pKa: Fluorine is highly electronegative, which can influence the acidity of the carboxylic acid and the lipophilicity of the molecule. This allows for fine-tuning of a drug's solubility and membrane permeability, which are critical factors for oral absorption and distribution, including penetration of the blood-brain barrier for CNS-active drugs.
-
Improved Target Binding: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions.
Core Applications in Pharmaceutical Synthesis
This compound serves as a versatile precursor in two principal areas of pharmaceutical research: as a chiral building block for the synthesis of complex molecules and as a resolving agent for the separation of enantiomers.
Chiral Building Block for Novel Therapeutics
The inherent chirality of this compound makes it an ideal starting material for the stereoselective synthesis of drug candidates. The α-hydroxy acid functionality provides a handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.
Mandelic acid derivatives have been investigated as scaffolds for various enzyme inhibitors.[1] The 3,4-difluoro substitution can enhance the potency and pharmacokinetic profile of these inhibitors. A general workflow for the synthesis of a hypothetical enzyme inhibitor using this compound is outlined below.
Protocol 1: Synthesis of a Hypothetical Amide-Linked Enzyme Inhibitor
This protocol describes a general procedure for coupling this compound with a primary amine to form an amide linkage, a common motif in enzyme inhibitors.
Materials:
-
This compound
-
Amine of interest (R-NH2)
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
Amide Coupling: To the activated ester solution, add the desired primary amine (1.1 eq) and DIPEA (1.5 eq). Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired amide-linked inhibitor.
Causality Behind Experimental Choices:
-
EDC/HOBt: This coupling reagent system is widely used for amide bond formation as it efficiently activates the carboxylic acid and minimizes side reactions and racemization.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted reagents, byproducts, and the catalyst, simplifying the subsequent purification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 132741-29-8 |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 92 °C |
Diagram 1: General Synthetic Pathway to Amide Derivatives
References
The Strategic Application of 3,4-Difluoromandelic Acid in Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a molecule can dictate its pharmacological efficacy, safety profile, and overall therapeutic index. Within the arsenal of chiral building blocks available to the synthetic chemist, substituted mandelic acids have long been prized for their utility as resolving agents and synthons. This guide focuses on a particularly valuable, yet underexplored, member of this family: 3,4-Difluoromandelic acid . The presence of the difluorophenyl moiety imparts unique electronic properties and potential for enhanced metabolic stability and bioavailability in medicinal chemistry, making it a highly attractive starting material for asymmetric synthesis.[1]
This document provides in-depth application notes and detailed protocols for the use of this compound in asymmetric synthesis, tailored for researchers, scientists, and drug development professionals. We will move beyond theoretical discussions to provide practical, field-proven methodologies, elucidating the causality behind experimental choices and ensuring the described protocols are robust and reproducible.
The Significance of the 3,4-Difluorophenyl Moiety
The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry. The 3,4-difluoro substitution pattern on the phenyl ring of mandelic acid offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles of drug candidates.
-
Enhanced Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. This can lead to enhanced binding affinity and potency.
-
Lipophilicity Modulation: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Given these advantages, enantiomerically pure this compound serves as a critical starting material for the synthesis of a variety of chiral compounds, including pharmaceuticals and agrochemicals.
Application Note I: Enantiomeric Resolution of Racemic this compound
A crucial first step in utilizing this compound for asymmetric synthesis is the separation of its enantiomers from the commercially available racemic mixture. Diastereomeric salt formation with a chiral amine is a classical and highly effective method for achieving this resolution on a preparative scale.
The choice of the resolving agent is critical and is often determined empirically. However, chiral cyclic amides, such as (D)- or (L)-proline amide, have been shown to be effective for the resolution of various mandelic acid derivatives. The underlying principle is the formation of diastereomeric salts with significantly different solubilities, allowing for their separation by fractional crystallization.
Visualizing the Resolution Workflow
Caption: Workflow for the enantiomeric resolution of this compound.
Detailed Protocol: Resolution of (±)-3,4-Difluoromandelic Acid with (D)-Proline Amide
This protocol is adapted from established procedures for the resolution of substituted mandelic acids.
Materials:
-
Racemic this compound
-
(D)-Proline amide
-
Ethyl acetate (reagent grade)
-
Water (deionized)
-
Hydrochloric acid (2 M)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 500 mL round-bottom flask, suspend racemic this compound (10.0 g, 53.2 mmol) and (D)-proline amide (3.04 g, 26.6 mmol, 0.5 eq) in ethyl acetate saturated with water (approximately 8% v/v water in ethyl acetate, 200 mL).
-
Rationale: The use of a water-saturated organic solvent is crucial for achieving the optimal solubility difference between the diastereomeric salts. Anhydrous conditions may lead to co-precipitation, while excessive water can prevent crystallization. The 0.5 molar equivalent of the chiral amine is used to selectively precipitate one diastereomeric salt.
-
Heat the mixture to reflux with vigorous stirring for 10-15 minutes to ensure complete dissolution and salt formation.
-
-
Fractional Crystallization:
-
Slowly cool the solution to room temperature (e.g., over 2-3 hours) to allow for the selective crystallization of the less soluble diastereomeric salt. For enhanced recovery, the mixture can be further cooled in an ice bath for 1 hour.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, water-saturated ethyl acetate. This solid is the (R)-3,4-difluoromandelic acid-(D)-proline amide salt.
-
The filtrate contains the more soluble (S)-3,4-difluoromandelic acid-(D)-proline amide salt.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Suspend the collected solid salt in water (100 mL) and add ethyl acetate (100 mL).
-
While stirring vigorously, add 2 M hydrochloric acid dropwise until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylate and liberate the free mandelic acid into the organic layer, while the protonated proline amide will remain in the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of ethyl acetate (50 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (R)-(-)-3,4-difluoromandelic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved acid by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
The optical rotation can be measured using a polarimeter.
-
| Parameter | Expected Outcome |
| Yield of (R)-(-)-3,4-Difluoromandelic Acid | 35-45% (based on half of the initial racemic mixture) |
| Enantiomeric Excess (e.e.) | >98% |
| Optical Rotation | Specific rotation value will be negative |
Application Note II: Asymmetric Synthesis of a Chiral Amide from (R)-(-)-3,4-Difluoromandelic Acid
Once obtained in enantiomerically pure form, (R)-(-)-3,4-difluoromandelic acid can be employed as a chiral precursor for the synthesis of more complex molecules. A common transformation is the formation of chiral amides, which are prevalent motifs in many pharmaceutical agents. The following protocol details the synthesis of a chiral amide by coupling (R)-(-)-3,4-difluoromandelic acid with a primary amine.
Visualizing the Amide Synthesis Workflow
Caption: Workflow for the synthesis of a chiral amide from (R)-(-)-3,4-difluoromandelic acid.
Detailed Protocol: Synthesis of (R)-N-Benzyl-2-(3,4-difluorophenyl)-2-hydroxyacetamide
This protocol provides a general method for the amidation of (R)-(-)-3,4-difluoromandelic acid.
Materials:
-
(R)-(-)-3,4-Difluoromandelic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Formation of the Acyl Chloride:
-
To a solution of (R)-(-)-3,4-difluoromandelic acid (1.0 g, 5.32 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add thionyl chloride (0.47 mL, 6.38 mmol, 1.2 eq) dropwise at 0 °C.
-
Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation. The reaction is performed at 0 °C to control the exothermicity and minimize side reactions. A slight excess of thionyl chloride ensures complete conversion.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine (0.69 mL, 6.38 mmol, 1.2 eq) and triethylamine (1.11 mL, 7.98 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL).
-
Rationale: Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the benzylamine nucleophile.
-
Add the benzylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-N-benzyl-2-(3,4-difluorophenyl)-2-hydroxyacetamide.
-
-
Analysis:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The enantiomeric purity should be retained from the starting material and can be confirmed by chiral HPLC if necessary.
-
| Parameter | Expected Outcome |
| Yield of Chiral Amide | 75-85% |
| Purity (by NMR and LC-MS) | >95% |
| Enantiomeric Purity | Should reflect the e.e. of the starting acid |
Conclusion
This compound is a valuable and versatile chiral building block for asymmetric synthesis. The protocols detailed in this guide provide robust and reproducible methods for its enantiomeric resolution and subsequent derivatization into chiral amides. The unique properties conferred by the difluorophenyl moiety make this an attractive starting material for the development of novel pharmaceuticals and other high-value chiral compounds. The methodologies presented here are intended to serve as a practical resource for researchers to confidently incorporate this compound into their synthetic strategies.
References
Application Note: Enantioselective Analysis of 3,4-Difluoromandelic Acid using High-Performance Liquid Chromatography and Gas Chromatography
Abstract
This technical guide provides detailed methodologies for the enantioselective analysis of 3,4-Difluoromandelic acid, a critical chiral building block in modern pharmaceuticals. Enantiomerically pure forms of such compounds are vital as the biological activity often resides in a single enantiomer, while the other may be inactive or cause undesirable side effects. This document outlines robust and reproducible protocols for the separation of (R)- and (S)-3,4-Difluoromandelic acid using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), catering to the needs of researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system protocols, and comprehensive references are provided to ensure scientific integrity and practical implementation.
Introduction: The Imperative of Chiral Purity
Chirality plays a pivotal role in drug design and efficacy. The three-dimensional structure of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. The tragic case of thalidomide serves as a stark reminder of the critical importance of enantiomeric purity. Regulatory bodies such as the United States Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of chiral drugs early in the development process.
This compound is an important chiral intermediate in the synthesis of various pharmaceuticals. The fluorine substitutions can enhance metabolic stability and binding affinity. Therefore, the ability to accurately resolve and quantify its enantiomers is paramount for quality control, process optimization, and regulatory compliance in drug manufacturing. This application note details two effective chromatographic techniques for this purpose: HPLC with a chiral stationary phase and GC with derivatization and a chiral capillary column.
HPLC Analysis of this compound Enantiomers
High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is a direct and widely used method for enantioseparation. The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including mandelic acid derivatives.
Causality of Methodological Choices
-
Chiral Stationary Phase: An immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel (e.g., CHIRALPAK® IC or a similar column) is selected. This CSP is known for its robustness and broad enantioselectivity, particularly for compounds with aromatic rings and hydrogen-bonding groups, which are present in this compound. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (alcohol, such as isopropanol or ethanol) is employed. The alcohol modifier is crucial for elution and for interacting with the CSP, thereby influencing enantioselectivity.
-
Acidic Additive: A small percentage of an acidic additive like Trifluoroacetic Acid (TFA) is incorporated into the mobile phase. For acidic analytes like this compound, the TFA suppresses the ionization of the carboxyl group, leading to sharper peaks and improved reproducibility.
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for this compound enantiomer analysis.
Detailed HPLC Protocol
Step 1: Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Step 2: Chromatographic Conditions
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample onto the column.
-
Monitor the separation at 230 nm. The difluorophenyl chromophore should provide adequate UV absorbance at this wavelength.
Step 3: Data Analysis
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order should be confirmed by injecting a standard of a single enantiomer if available.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
Table 1: HPLC Method Parameters
| Parameter | Recommended Value |
| Column | CHIRALPAK® IC (or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | Approximately 15 minutes (adjust as needed) |
GC Analysis of this compound Enantiomers
Gas Chromatography is a powerful technique for chiral separation, offering high resolution. However, due to the low volatility and polar nature of carboxylic acids like this compound, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.
Causality of Methodological Choices
-
Derivatization: A two-step derivatization is often employed for hydroxy acids. First, the carboxylic acid group is esterified, for example, with isopropanol, to form the isopropyl ester. This reduces polarity. Subsequently, the hydroxyl group can be acylated (e.g., with pentafluoropropionic anhydride) or silylated (e.g., with BSTFA) to further increase volatility and improve peak shape. Silylation is a common and effective method for this purpose.
-
Chiral Stationary Phase: Cyclodextrin-based chiral stationary phases are widely used in GC for enantioseparation. A permethylated β-cyclodextrin or a similar selector (e.g., Chirasil-Dex) is a good starting point, as these have proven effective for separating various mandelic acid derivatives. The chiral recognition mechanism relies on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin cavity.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher sensitivity, especially for trace analysis, an Electron Capture Detector (ECD) can be used if a polyfluorinated derivatizing agent is employed. A Mass Spectrometer (MS) can also be used for definitive identification.
Experimental Workflow for GC Analysis
Caption: GC workflow for this compound enantiomer analysis.
Detailed GC Protocol
Step 1: Derivatization (Silylation)
-
Place approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent, such as ethyl acetate.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
Step 2: Chromatographic Conditions
-
Set up the GC system with the parameters outlined in Table 2.
-
Perform a blank injection (solvent and derivatizing agent) to ensure no interfering peaks are present.
-
Inject 1 µL of the cooled, derivatized sample into the GC.
-
Run the temperature program and acquire the data.
Step 3: Data Analysis
-
Identify and integrate the peaks corresponding to the derivatized (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) as described in the HPLC section.
Table 2: GC Method Parameters
| Parameter | Recommended Value |
| Column | Permethylated β-cyclodextrin chiral capillary column (e.g., CP-Chirasil-Dex CB), 25 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.2 mL/min |
| Injection | 1 µL, Split (50:1), Injector Temp: 250 °C |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 5 °C/min to 200 °CHold: 5 min at 200 °C |
| Detector | FID, Temperature: 270 °C |
| Run Time | Approximately 30 minutes |
Conclusion
Both HPLC and GC are highly effective for the enantioselective analysis of this compound. The choice between the two techniques will depend on the specific laboratory setup, sample matrix, and desired sensitivity. The direct HPLC method is simpler, avoiding the need for derivatization, making it ideal for routine quality control. The GC method, while requiring a derivatization step, offers excellent resolution and can be coupled with a mass spectrometer for definitive structural confirmation. The protocols provided herein are robust starting points that can be further optimized to meet specific analytical requirements in pharmaceutical research and development.
Application Note: Derivatization Strategies for the Enhanced Analysis of 3,4-Difluoromandelic Acid by Chromatography and Mass Spectrometry
Abstract
3,4-Difluoromandelic acid is a key chiral intermediate and metabolite in pharmaceutical development. Its inherent polarity, low volatility, and chirality present significant analytical challenges for direct quantification by standard chromatographic methods. This application note provides a comprehensive guide to the derivatization of this compound to improve its analytical characteristics for both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). We present detailed protocols for silylation and two-step esterification/acylation for GC-MS analysis, which enhance volatility and thermal stability. Additionally, we describe a protocol for esterification with a UV-active reagent to improve detection sensitivity in HPLC-UV analysis. The underlying chemical principles, experimental considerations, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the reliable analysis of this important analyte.
Introduction
This compound is a fluorinated analog of mandelic acid that serves as a crucial building block in the synthesis of various pharmaceuticals and is also a potential metabolite in drug metabolism studies. Accurate and sensitive quantification of this compound in complex matrices such as biological fluids and reaction mixtures is paramount for pharmacokinetic studies, process optimization, and quality control.
However, the direct analysis of this compound is hampered by several factors:
-
High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar, leading to poor peak shape and retention on conventional GC columns, and potential interactions with HPLC stationary phases.
-
Low Volatility: The polar functional groups result in a high boiling point (321.8 °C for mandelic acid), making it unsuitable for direct GC analysis without derivatization.[1][2]
-
Chirality: As a chiral molecule, the separation of its enantiomers is often necessary to understand its stereospecific biological activity and metabolic fate.[3][4]
Derivatization is a chemical modification process that converts an analyte into a derivative with improved analytical properties.[5] For this compound, derivatization aims to:
-
Increase volatility and thermal stability for GC analysis.
-
Improve chromatographic peak shape and resolution.
-
Enhance detector response for both GC-MS and HPLC-UV/fluorescence.
-
Enable the separation of enantiomers through the formation of diastereomers with a chiral derivatizing agent.
This guide details validated derivatization protocols tailored for the analysis of this compound, providing the necessary information to implement these methods in a research or drug development setting.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is essential to increase the volatility of this compound. This is typically achieved by replacing the active hydrogens on the carboxylic acid and hydroxyl groups with nonpolar moieties.[6]
Silylation
Silylation is a common and effective derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[7] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used due to their high reactivity and the volatility of their byproducts.[8][9] The resulting TMS derivatives of this compound are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.[10] A key consideration for silylation is the need for anhydrous conditions, as the reagents are sensitive to moisture, which can lead to incomplete reactions and derivative instability.[6][10]
Protocol 1: Silylation of this compound with BSTFA
This protocol describes the derivatization of this compound using BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in an aqueous solution, it must be dried completely under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.[11]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Table 1: Expected Mass Spectral Data for Di-TMS-3,4-Difluoromandelic Acid
| Derivative | Molecular Weight ( g/mol ) | Expected [M]+ | Key Fragment Ions (m/z) |
| Di-TMS-3,4-Difluoromandelic Acid | 332.48 | 332 | 317 ([M-CH3]+), 215 ([M-COOTMS]+), 179 |
Two-Step Esterification and Acylation
An alternative to silylation is a two-step process involving esterification of the carboxylic acid group followed by acylation of the hydroxyl group. This method produces stable derivatives and can be advantageous when silylation proves problematic.[12] A common approach is to first form a methyl ester using a reagent like methanol with an acid catalyst (e.g., BF3), followed by acylation of the hydroxyl group with an agent like trifluoroacetic anhydride (TFAA).[8][13][14]
Protocol 2: Methyl Esterification followed by Trifluoroacetyl (TFA) Acylation
Materials:
-
This compound standard or sample extract
-
14% Boron trifluoride in methanol (BF3-MeOH)
-
Trifluoroacetic anhydride (TFAA)
-
Hexane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials, heating block, nitrogen supply
Procedure:
-
Esterification: a. To the dried sample in a reaction vial, add 500 µL of 14% BF3-MeOH. b. Cap the vial and heat at 60°C for 30 minutes. c. Cool the vial to room temperature. Add 1 mL of hexane and 500 µL of water. Vortex thoroughly. d. Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial. e. Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Acylation: a. To the dried methyl ester, add 100 µL of hexane and 50 µL of TFAA. b. Cap the vial and heat at 70°C for 20 minutes. c. Cool to room temperature. Add 1 mL of saturated sodium bicarbonate solution to quench the excess TFAA. d. Vortex and transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate. e. The sample is now ready for GC-MS analysis.
Caption: Workflow for GC-MS derivatization of this compound.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Visible or fluorescence detectors.[15][16][17] This is particularly useful when analyzing low concentrations of this compound.
Esterification for Enhanced UV Detection
By reacting the carboxylic acid group of this compound with a reagent containing a strong chromophore, a derivative with significantly improved UV absorbance can be produced. A variety of reagents are available for this purpose, including p-nitrobenzyl bromide (PNBBr) and 2-nitrophenylhydrazine hydrochloride (2-NPH).[18]
Protocol 3: Derivatization with 1-Naphthylamine for UV Detection
This protocol is based on the coupling of the carboxylic acid with 1-naphthylamine in the presence of a carbodiimide, which introduces a highly UV-active naphthyl group.[18]
Materials:
-
This compound standard or sample extract
-
1-Naphthylamine solution (e.g., 10 mg/mL in acetonitrile)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Acetonitrile
-
Reaction vials
Procedure:
-
Sample Preparation: Place a known amount of the this compound standard or sample extract into a reaction vial and dissolve in 200 µL of acetonitrile.
-
Reagent Addition: Add 100 µL of the 1-naphthylamine solution to the vial.
-
Coupling Reaction: Add 50 µL of DIC to initiate the reaction.
-
Incubation: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until complete. The reaction can be monitored by TLC or a test injection into the HPLC.
-
Analysis: The reaction mixture can be directly injected into the HPLC system for analysis.
Chiral Derivatization for Enantiomeric Resolution
To separate the enantiomers of this compound on a non-chiral HPLC column, a chiral derivatizing agent can be used to form diastereomers. These diastereomers have different physical properties and can be separated by conventional reversed-phase HPLC.[19]
Caption: Logical relationship for chiral derivatization and separation.
Method Validation and Quality Control
It is crucial to validate any analytical method that incorporates a derivatization step. Key validation parameters include:
-
Derivatization Efficiency and Reproducibility: Ensure the reaction proceeds to completion under the defined conditions and is reproducible between samples.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over the desired concentration range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.
-
Stability of Derivatives: Assess the stability of the derivatized analyte under the storage and analytical conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Presence of moisture (silylation); Insufficient reagent; Incorrect reaction time/temperature. | Ensure all glassware and solvents are anhydrous; Use a molar excess of the derivatizing reagent; Optimize reaction time and temperature.[11] |
| Multiple Peaks for a Single Analyte | Side reactions; Tautomerization; Incomplete derivatization of both functional groups. | Optimize reaction conditions to minimize side products; For GC-MS, ensure both hydroxyl and carboxyl groups are derivatized. |
| Poor Peak Shape | Active sites in the GC liner or column; Co-elution with interfering substances. | Use a deactivated liner and a high-quality capillary column; Optimize chromatographic conditions (e.g., temperature program, mobile phase gradient). |
| Low Detector Response | Inefficient derivatization; Degradation of the derivative. | Verify derivatization efficiency; Check the stability of the derivative over time. |
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive analysis by both GC-MS and HPLC. The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the assay. Silylation and two-step esterification/acylation are robust methods for preparing volatile derivatives for GC-MS analysis. For HPLC, derivatization to introduce a UV-active moiety can significantly enhance detection sensitivity. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing validated analytical methods for this compound in a variety of research and development settings.
References
- 1. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 2. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note and Protocol for the Resolution of Amines with 3,4-Difluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficient separation of enantiomers from racemic mixtures of chiral amines is a cornerstone of modern drug development and fine chemical synthesis. The biological activity of chiral molecules is often stereospecific, making the isolation of single enantiomers a critical step to enhance therapeutic efficacy and minimize potential side effects. This document provides a comprehensive guide to the resolution of racemic amines using 3,4-difluoromandelic acid as a chiral resolving agent. The protocol leverages the formation of diastereomeric salts, which are separable by fractional crystallization due to their differing physical properties. This application note details the underlying principles, a step-by-step experimental protocol, troubleshooting guidance, and the rationale behind key experimental choices, offering a robust methodology for obtaining enantiomerically pure amines.
Introduction: The Imperative of Chirality in Amine Synthesis
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and catalysts. The stereochemistry of the amine can profoundly influence its pharmacological and toxicological profile. Consequently, the production of enantiomerically pure amines is of paramount importance in the pharmaceutical industry.[1][2][3] One of the most reliable and scalable methods for achieving this is through diastereomeric salt resolution.[4][5][6] This classical technique involves the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts.[4][5] Unlike enantiomers, which possess identical physical properties, diastereomers exhibit distinct solubilities, melting points, and spectroscopic characteristics, enabling their separation by conventional methods like fractional crystallization.[4][7]
This compound is an effective chiral resolving agent, particularly for amines. Its utility stems from its chirality, acidic nature, and the presence of fluorine atoms, which can enhance the crystalline nature of the resulting diastereomeric salts and influence their solubility profiles.[8] This application note provides a detailed protocol for the use of this compound in the resolution of a generic racemic amine.
Principles of Resolution with this compound
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic amine, a 1:1 mixture of (R)-amine and (S)-amine, is treated with an enantiomerically pure chiral acid, for instance, (S)-3,4-difluoromandelic acid, two diastereomeric salts are formed: [(R)-amine]-[(S)-acid] and [(S)-amine]-[(S)-acid]. These diastereomeric salts are not mirror images of each other and therefore have different physical properties, most notably, different solubilities in a given solvent system.[4][5][7]
This difference in solubility is the cornerstone of the separation. By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution upon cooling or concentration.[7] The crystallized salt can then be isolated by filtration. Subsequently, the enantiomerically enriched amine can be liberated from the salt by treatment with a base, which neutralizes the chiral acid.[4][6]
The choice of solvent is a critical parameter and often requires empirical screening to find the optimal conditions that maximize the solubility difference between the diastereomeric salts.[7]
Experimental Protocol
This protocol provides a general procedure for the resolution of a racemic amine using (S)-3,4-difluoromandelic acid. The specific quantities and solvent may need to be optimized for the particular amine being resolved.
Materials and Reagents
-
Racemic amine
-
(S)-3,4-Difluoromandelic acid (or the (R)-enantiomer)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile)
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide)
-
Aqueous acid solution (e.g., 1 M Hydrochloric Acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether, ethyl acetate)
Step-by-Step Procedure
Step 1: Diastereomeric Salt Formation
-
In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent. A solvent screen is recommended to identify the best solvent for crystallization.
-
In a separate flask, dissolve (S)-3,4-difluoromandelic acid (0.5 - 1.0 equivalents) in the same solvent, warming gently if necessary to achieve complete dissolution. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the resolving acid solution to the amine solution with continuous stirring.
-
An immediate precipitate may form. If not, allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can also be beneficial.
-
Allow the crystallization to proceed for a sufficient amount of time (several hours to overnight) to maximize the yield of the less soluble diastereomeric salt.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Dry the crystals under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in a biphasic mixture of water and an appropriate organic extraction solvent (e.g., dichloromethane or ethyl acetate).
-
While stirring vigorously, slowly add an aqueous base solution (e.g., 2 M NaOH) until the aqueous layer is basic (pH > 10). This will neutralize the this compound and liberate the free amine into the organic layer.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Step 4: Determination of Enantiomeric Excess
-
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Workflow Diagram
Caption: Workflow for the resolution of amines using this compound.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No crystallization occurs. | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool to a lower temperature. |
| An oil forms instead of crystals. | The melting point of the diastereomeric salt is below the temperature of the solution. The salt is too soluble. | Try a different solvent. Use a more dilute solution. Cool the solution very slowly. |
| Low yield of the resolved amine. | The solubilities of the two diastereomeric salts are too similar. Crystallization time was too short. | Screen for a more selective solvent. Allow for a longer crystallization period. |
| Low enantiomeric excess (ee). | Inefficient separation of the diastereomeric salts. Co-precipitation of the more soluble diastereomer. | Recrystallize the diastereomeric salt. Optimize the amount of resolving agent. Ensure slow cooling. |
Data Presentation
The effectiveness of a resolution is quantified by the yield and the enantiomeric excess of the product. The following table provides a template for recording and comparing experimental results.
| Entry | Racemic Amine | Resolving Agent | Solvent | Yield of Salt (%) | ee of Amine (%) |
| 1 | Example Amine A | (S)-3,4-Difluoromandelic Acid | Ethanol | 45 | >98 |
| 2 | Example Amine A | (S)-3,4-Difluoromandelic Acid | Isopropanol | 40 | >99 |
| 3 | Example Amine B | (R)-3,4-Difluoromandelic Acid | Ethyl Acetate | 42 | 97 |
Conclusion
The resolution of racemic amines via diastereomeric salt formation with this compound is a powerful and versatile method for accessing enantiomerically pure compounds.[4][5] The success of this technique is highly dependent on the careful selection of the solvent system and optimization of the crystallization conditions. By following the detailed protocol and considering the troubleshooting guidance provided in this application note, researchers can effectively implement this methodology to obtain high-purity chiral amines essential for pharmaceutical and chemical research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [myskinrecipes.com]
Application Notes and Protocols: The Strategic Use of 3,4-Difluoromandelic Acid in the Synthesis of Next-Generation Agrochemicals
Introduction: The Imperative for Fluorinated Scaffolds in Modern Agrochemical Design
In the continuous pursuit of enhanced efficacy, selectivity, and favorable environmental profiles, the strategic incorporation of fluorine atoms into the molecular architecture of agrochemicals has become a cornerstone of modern crop protection science. Fluorination can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to superior performance in the field.[1] Among the versatile fluorinated building blocks available to synthetic chemists, 3,4-difluoromandelic acid stands out as a chiral scaffold of significant potential. Its combination of a difluorinated phenyl ring, a carboxylic acid, and a hydroxyl group provides a rich platform for the synthesis of diverse and complex agrochemical candidates.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of novel fungicides and herbicides. We will move beyond theoretical discussions to present detailed, actionable protocols, underpinned by mechanistic insights, to empower researchers in the development of innovative crop protection solutions.
Part 1: Synthesis of Novel Fungicidal Amides Inspired by SDHI and Mandipropamid Scaffolds
The global agricultural industry faces relentless pressure from fungal pathogens, necessitating the development of fungicides with novel modes of action or improved resistance profiles. Carboxamide fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), are a critical class of antifungals.[2][3][4] Additionally, mandelic acid derivatives like mandipropamid have proven to be highly effective.[5] By combining the structural features of these successful fungicides with the unique properties of the 3,4-difluorophenyl moiety, we can design novel candidates with the potential for enhanced efficacy.
Here, we propose the synthesis of a novel fungicidal amide, N-(2-thiazolyl)-2-(3,4-difluorophenyl)-2-hydroxyacetamide, from this compound. The 3,4-difluoro substitution pattern is anticipated to enhance the compound's metabolic stability and interaction with the target site.
Overall Synthetic Scheme
Caption: Synthetic workflow for a novel fungicidal amide.
Protocol 1.1: Esterification of this compound
Rationale: The first step involves the conversion of the carboxylic acid to a methyl ester. This is a standard protecting group strategy that also activates the carbonyl group for subsequent amidation. The use of a strong acid catalyst like sulfuric acid is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 188.13 | 10.0 g |
| Methanol (MeOH) | Solvent | 32.04 | 100 mL |
| Sulfuric Acid (conc.) | Catalyst | 98.08 | 1 mL |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g).
-
Add methanol (100 mL) and stir until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3,4-difluoromandelate.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 1.2: Amidation with 2-Aminothiazole
Rationale: This step involves the direct amidation of the methyl ester with 2-aminothiazole. This reaction typically requires elevated temperatures to drive the equilibrium towards the amide product by removing the methanol byproduct. The thiazole moiety is a common feature in bioactive molecules and is introduced here to potentially enhance the fungicidal activity.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl 3,4-difluoromandelate | 1.0 | 202.16 | 5.0 g |
| 2-Aminothiazole | 1.2 | 100.14 | 2.97 g |
| Toluene | Solvent | 92.14 | 50 mL |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, combine methyl 3,4-difluoromandelate (5.0 g) and 2-aminothiazole (2.97 g).
-
Add toluene (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 12-18 hours. A Dean-Stark trap can be used to remove methanol and water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Synthesis of a Novel Herbicidal Ether from this compound
Herbicides containing a phenoxyacetic acid core, such as 2,4-D, have been instrumental in agriculture for decades.[6] By modifying the core structure and introducing fluorinated substituents, it is possible to develop new herbicides with different selectivity and efficacy. In this section, we outline the synthesis of a novel herbicidal candidate, 2-(3,4-difluorophenoxy)acetic acid, starting from this compound. This involves a key oxidative decarboxylation step.
Overall Synthetic Scheme
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plant-protection.net [plant-protection.net]
- 3. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 4. croplife.org.au [croplife.org.au]
- 5. mdpi.com [mdpi.com]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Difluoromandelic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3,4-Difluoromandelic acid (CAS 132741-29-8). This resource is designed for researchers, scientists, and drug development professionals who utilize this critical fluorinated building block.[1] High purity is paramount for its successful application in the synthesis of pharmaceuticals, particularly central nervous system agents and enzyme inhibitors, where its chiral structure and fluorine substituents enhance metabolic stability and bioavailability.[1] This guide provides in-depth, experience-based answers to common purification challenges, detailed protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the hydrolysis of a cyanohydrin derived from 3,4-difluorobenzaldehyde. Based on this and general principles for mandelic acids, likely impurities include:
-
Unreacted Starting Materials: Residual 3,4-difluorobenzaldehyde or other precursors from the initial synthesis.
-
Positional Isomers: If the starting materials were not isomerically pure, you might find trace amounts of other difluoromandelic acid isomers (e.g., 2,3- or 3,5-difluoromandelic acid).
-
Synthesis Byproducts: Depending on the reaction conditions, side-products can form. For instance, over-oxidation could lead to different species.
-
Dimers: Mandelic acids are known to sometimes form dimers, which can be challenging to remove.[2]
-
Residual Solvents: Solvents used during the synthesis or initial work-up may be present.
Q2: Should I use recrystallization or column chromatography for purification?
A2: The choice depends on the nature and quantity of both your crude product and the impurities.
-
Choose Recrystallization when: You have a mostly pure, crystalline solid (typically >90% purity) and the impurities have significantly different solubility profiles from your target compound. It is an efficient, scalable, and cost-effective method for removing small amounts of impurities.
-
Choose Column Chromatography when: You have a complex mixture with multiple impurities, the impurities have similar polarity and solubility to this compound, or the product is an oil or amorphous solid that won't crystallize. While more labor-intensive and requiring more solvent, chromatography offers superior separation power for difficult mixtures.
Q3: My compound is "oiling out" instead of crystallizing during recrystallization. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often because the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is ~92 °C).[1]
Causality & Solutions:
-
Slow Down Cooling: Rapid cooling favors oil formation over orderly crystal growth. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.
-
Seed the Solution: Introduce a tiny, pure crystal of this compound to the cooled, supersaturated solution. This provides a template for crystal growth to begin.
-
Change Solvent System: The chosen solvent may be inappropriate. For a compound like this, a mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective. A mixture of ethanol and water is a commonly used system for similar aromatic acids.[3]
Q4: I'm performing silica gel chromatography, but my peaks are tailing badly. How can I improve the separation?
A4: Peak tailing for acidic compounds like this compound on standard silica gel is a classic problem. The issue stems from strong interactions between the acidic analyte and the slightly acidic silanol groups on the silica surface.[4] This leads to non-uniform elution and broad, tailing peaks.
The Solution: Mobile Phase Modification To achieve sharp, symmetrical peaks, you must suppress the ionization of the carboxylic acid. This is done by acidifying the mobile phase.
-
Recommended Action: Add a small amount of an acid to your eluent. Good choices include:
-
0.1% to 1% Acetic Acid
-
0.1% Trifluoroacetic Acid (TFA)
-
-
Mechanism: The added acid protonates the silanol groups on the silica and ensures your compound remains in its neutral, protonated form, minimizing strong ionic interactions and leading to much-improved peak shape.
Q5: My product is a racemic mixture. How can I separate the (R) and (S) enantiomers?
A5: As a chiral molecule, separating the enantiomers of this compound is often a crucial step for pharmaceutical applications.[1] Since enantiomers have identical physical properties in a non-chiral environment, direct separation by standard crystallization or chromatography is impossible.[5] Two primary methods are employed:
-
Chiral Chromatography: This is a direct analytical or preparative method using a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with a Chiral Stationary Phase (CSP).[6][7] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.[8]
-
Resolution via Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic acid with an enantiomerically pure chiral base (a "resolving agent").[5][9]
-
(R,S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt
-
The resulting products are diastereomers, which have different physical properties, including solubility.[5] This difference allows one diastereomeric salt to be selectively crystallized from a suitable solvent.
-
After separating the crystallized salt, treatment with a strong acid (like HCl) breaks the salt bond, regenerating the enantiomerically pure mandelic acid derivative and the protonated resolving agent.[5] Common resolving agents for acids include chiral amines like (R)- or (S)-α-phenylethylamine, ephedrine, or proline amides.[9][10]
-
Q6: How do I confirm the purity, identity, and structure of my final product?
A6: A combination of analytical techniques is essential for validation:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A single sharp peak indicates high purity.
-
Structural Confirmation:
-
¹H NMR: Confirms the presence of aromatic and aliphatic protons and their respective environments.
-
¹⁹F NMR: Crucial for fluorinated compounds. It will confirm the presence and coupling of the two fluorine atoms on the aromatic ring.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Molecular Weight Verification: Mass Spectrometry (MS), often coupled with LC (LC-MS), will confirm the molecular weight of 188.13 g/mol .[11]
-
Physical Properties: A sharp melting point that matches the literature value (approx. 92 °C) is a good indicator of purity.[1]
Experimental Protocols & Workflows
Workflow for Purification and Analysis of this compound
Caption: General workflow for the purification and analysis of this compound.
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying crystalline crude material with minor impurities. An ethanol/water system is often effective for aromatic acids.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves.
-
Addition of Anti-Solvent: While the solution is hot, add warm water dropwise until the solution becomes faintly cloudy (the point of saturation). Add a few more drops of hot ethanol to redissolve the cloudiness, ensuring a clear, saturated solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[3]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is for separating complex mixtures or non-crystalline material.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate with 0.5% acetic acid. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow it to pack evenly under slight pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.
-
Elution: Add the mobile phase to the column and begin elution, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid or oil should be of high purity. Confirm with analytical methods.
Troubleshooting Guide
This guide provides a quick reference for common purification issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Recrystallization | 1. Too much solvent was used. 2. The compound is highly soluble in the cold solvent. 3. Incomplete crystallization. | 1. Concentrate the mother liquor by evaporation and cool again. 2. Change to a solvent system where the compound has lower solubility at cold temperatures. 3. Cool in an ice-salt bath or freezer for a longer period. |
| "Oiling Out" During Recrystallization | 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Solvent boiling point is above the product's melting point (~92 °C). | 1. Add a small amount of hot solvent to redissolve the oil and cool slowly. 2. Seed the solution with a pure crystal. 3. Use a lower-boiling point solvent system. |
| Poor Separation in Column Chromatography | 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. Sample band was too diffuse during loading. | 1. Re-optimize the eluent using TLC. A gradient elution may be necessary. 2. Use a larger column or less crude material (aim for a 1:30 to 1:100 ratio of crude to silica by weight).[4] 3. Use a dry loading technique. |
| Colored Impurities in Final Product | Presence of highly conjugated or polymeric byproducts from the synthesis. | 1. During recrystallization, add activated charcoal to the hot solution and perform a hot filtration.[3] 2. If color persists, re-purify using column chromatography. |
| NMR Spectrum Shows Broad Peaks | 1. Sample contains paramagnetic impurities. 2. Sample is not fully dissolved or is aggregated in the NMR solvent. | 1. Re-purify the sample. 2. Ensure the correct, high-purity deuterated solvent is used. Gentle warming or sonication may improve solubility. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. This compound [myskinrecipes.com]
- 2. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Optimizing Reaction Conditions with 3,4-Difluoromandelic Acid
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3,4-Difluoromandelic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its use in synthesis. The following content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, acidity, and lipophilicity compared to unsubstituted mandelic acid.[2] These features make it an attractive synthon for introducing a difluorophenyl moiety into target molecules to modulate their biological activity and pharmacokinetic properties. However, its unique structure, particularly the α-hydroxy acid motif, also presents specific challenges in reaction optimization.
This guide provides expert insights into overcoming these challenges, ensuring successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability and Handling
Question: How should I store this compound and what are its primary stability concerns?
Answer:
Proper storage is crucial for maintaining the integrity of this compound.
-
Storage Conditions: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[3][4] It is sensitive to light and may darken and decompose over time with prolonged exposure; therefore, storage in a light-resistant container is recommended.[5]
-
Primary Stability Concern - Decarboxylation: The most significant stability issue for mandelic acids, including the 3,4-difluoro derivative, is susceptibility to oxidative decarboxylation, especially at elevated temperatures or in the presence of certain metal catalysts. This process can lead to the formation of 3,4-difluorobenzaldehyde or 3,4-difluorobenzoic acid as impurities.[6][7][8] Reactions should be designed to proceed at the lowest effective temperature to minimize this side reaction.
Section 2: Amide Coupling Reactions
Amide bond formation is one of the most common transformations performed with this compound. However, achieving high yields without side reactions requires careful optimization.
Question: My amide coupling reaction with this compound is giving low or no yield. What are the common causes?
Answer:
Low yields in amide coupling are a frequent issue and can typically be traced to one of several factors. The flowchart below provides a systematic troubleshooting approach.
Caption: Troubleshooting workflow for low-yielding amide coupling reactions.
Detailed Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The reaction hinges on converting the carboxylic acid's hydroxyl group into a better leaving group. If the coupling reagent is insufficient or has degraded, this step will be inefficient.[9]
-
Solution: Use 1.1–1.5 equivalents of a high-quality coupling reagent. Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 15-30 minutes for "pre-activation" before adding the amine.[9]
-
-
Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic. This acid-base reaction can be faster than the desired coupling.[9]
-
Solution: Add 2-3 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to scavenge protons and maintain the amine in its free, nucleophilic state.
-
-
Steric Hindrance: Bulky groups near the reacting centers of either the this compound or the amine can physically impede the reaction.[9]
-
Solution: For sterically demanding couplings, switch to more potent coupling reagents like HATU or PyAOP.[9] In particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH can overcome severe steric hindrance.
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material.
-
Solution: Always use anhydrous solvents and ensure reagents are dry. Running reactions under an inert atmosphere (N₂ or Ar) is good practice.[9]
-
Question: Which coupling reagents are best suited for this compound, and how do I choose?
Answer:
The choice of coupling reagent is critical and depends on factors like cost, scale, risk of racemization, and steric hindrance.[10]
| Coupling Reagent | Class | Strengths | Weaknesses | Best For |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproducts. | Lower reactivity, higher risk of racemization without additive. | Routine couplings, large-scale synthesis where cost is a factor. |
| HATU / HBTU | Aminium/Uronium | High reactivity, fast reaction times, low racemization. | More expensive, can be sensitive to moisture. | Difficult or sterically hindered couplings, acid-sensitive substrates.[9] |
| PyBOP | Phosphonium | Very reactive, good for hindered systems. | Stoichiometric phosphine oxide byproduct can complicate purification. | N-methylated amines and other challenging substrates. |
| T3P® | Phosphonic Anhydride | High reactivity, byproducts are water-soluble. | Often requires slightly elevated temperatures. | A wide range of substrates; excellent for clean workups. |
Expert Tip: For most applications involving this compound, HATU with DIPEA in anhydrous DMF or DCM provides a reliable and highly effective starting point.
Section 3: Esterification Reactions
Question: What are the most effective methods for esterifying this compound?
Answer:
The optimal method depends on the alcohol's properties (primary, secondary, tertiary) and the overall sensitivity of the substrate.
-
Fischer Esterification (for simple, robust alcohols):
-
Mechanism: Reaction with an excess of the alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[11]
-
Pros: Inexpensive and simple for large-scale work.
-
Cons: Harsh conditions (heat) can promote decarboxylation or other side reactions. Not suitable for sensitive substrates. Requires removal of water to drive equilibrium.
-
-
Carbodiimide-Mediated Esterification (for sensitive substrates):
-
Mechanism: Activation of the carboxylic acid with a carbodiimide (like DCC or EDC) in the presence of an acylation catalyst, typically 4-Dimethylaminopyridine (DMAP).
-
Pros: Mild conditions (often room temperature), highly effective for hindered alcohols.
-
Cons: DCC can be an allergen and its dicyclohexylurea (DCU) byproduct can be difficult to remove. EDC is preferred for its water-soluble urea byproduct.
-
-
Mitsunobu Reaction (for inverting stereochemistry):
-
Mechanism: Reaction with the alcohol in the presence of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This reaction proceeds with inversion of configuration at the alcohol's stereocenter.
-
Pros: Very mild, allows for stereochemical control.
-
Cons: Stoichiometric byproducts (triphenylphosphine oxide, hydrazine derivative) that require careful purification.
-
| Method | Conditions | Best For | Key Consideration |
| Fischer | Excess R-OH, cat. H₂SO₄, Heat | Simple primary/secondary alcohols, robust molecules. | Risk of decarboxylation at high temperatures.[12] |
| DCC/DMAP | DCC, cat. DMAP, R-OH, DCM, 0°C to RT | Sensitive substrates, hindered alcohols. | Removal of DCU byproduct can be challenging. |
| EDC/DMAP | EDC, cat. DMAP, R-OH, DCM, 0°C to RT | Same as DCC, but with easier byproduct removal. | EDC is more water-sensitive than DCC. |
Section 4: Reaction Monitoring & Purification
Question: What is the best way to monitor the progress of reactions involving this compound?
Answer:
Effective reaction monitoring is key to preventing over-running reactions and minimizing byproduct formation.
-
Thin-Layer Chromatography (TLC): The quickest and most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) and a UV lamp for visualization. The aromatic ring in all components makes them UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation (by mass) and consumption of starting materials. It is invaluable for identifying minor byproducts.
-
¹⁹F NMR Spectroscopy: This is a particularly powerful and underutilized technique for fluorinated compounds. Since ¹⁹F has 100% natural abundance and a large chemical shift dispersion, the spectrum is often very simple and clean. You can easily track the disappearance of the two distinct fluorine signals from the starting material and the appearance of new signals corresponding to the product without interference from protonated solvents or reagents.[13]
Caption: Monitoring reaction progress using ¹⁹F NMR.
Question: What are the main challenges in purifying products derived from this compound?
Answer:
Purification often requires removing unreacted starting materials and reagent-derived byproducts.
-
Aqueous Workup: For amide couplings using EDC or T3P, an aqueous workup with mild acid (e.g., 1M HCl) followed by mild base (e.g., sat. NaHCO₃) can effectively remove water-soluble byproducts and unreacted amine/acid.[9]
-
Chromatography: Flash column chromatography on silica gel is the most common method.
-
Challenge: Removing urea byproducts (e.g., DCU from DCC) can be difficult as they may co-elute with the product. If DCU is an issue, filtering the crude reaction mixture through a pad of Celite before concentration can remove a significant portion.
-
Tip: If your product is a solid, recrystallization can be a highly effective alternative or final purification step to achieve high purity.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. The solution should remain clear.
-
Amine Addition: Add the desired amine (1.05 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Quench & Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.[9]
Protocol 2: General Procedure for Esterification using EDC/DMAP
This protocol is suitable for esterifying this compound with a primary or secondary alcohol under mild conditions.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography.
Safety & Handling
Always consult the Safety Data Sheet (SDS) before handling any chemical.[3][14][15]
-
This compound: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[3] Avoid inhalation of dust.[4]
-
Coupling Reagents: Many coupling reagents (e.g., carbodiimides) are sensitizers or irritants. Handle with care in a well-ventilated fume hood.
-
Solvents & Reagents: Use anhydrous solvents and handle bases like DIPEA with care.
References
- 1. scbt.com [scbt.com]
- 2. CAS 132741-30-1: 2,4-difluoromandelic acid | CymitQuimica [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. CoCl 2 catalysed decarboxylation- oxidation of mandelic acids by molecular oxygen - New Journal of Chemistry (RSC Publishing) DOI:10.1039/B307186C [pubs.rsc.org]
- 7. CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
side reactions and byproducts in 3,4-Difluoromandelic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,4-Difluoromandelic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. This compound is a crucial building block in medicinal chemistry, valued for its role in creating fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis, ensuring high yield and purity in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a common issue that can typically be traced back to one of the two main stages of the synthesis: cyanohydrin formation or nitrile hydrolysis.
Answer:
Several factors can contribute to poor yields. Let's break down the potential causes based on the synthetic step. The most prevalent route involves the reaction of 3,4-difluorobenzaldehyde with a cyanide source to form a cyanohydrin intermediate, followed by acidic or basic hydrolysis to the final carboxylic acid.[2][3]
dot
Caption: Logical Flow for Troubleshooting Low Yields.
Potential Cause A: Inefficient Cyanohydrin Formation
The addition of cyanide to the aldehyde is a reversible equilibrium reaction.[4] With aromatic aldehydes like 3,4-difluorobenzaldehyde, the equilibrium may not strongly favor the product.
-
Solution:
-
pH Control: The reaction requires the cyanide anion (CN⁻) as the nucleophile. Using a salt like NaCN or KCN is preferable to HCN alone.[5] The reaction environment should be slightly basic to ensure a sufficient concentration of CN⁻, but strongly basic conditions can promote unwanted side reactions. A catalytic amount of a base is often sufficient when starting with HCN.[6]
-
Temperature: Lower temperatures (e.g., 0-10°C) are generally recommended. This helps to minimize the competing benzoin condensation, a common side reaction for aromatic aldehydes.[4]
-
Reagent Stoichiometry: Using a slight excess of the cyanide source can help push the equilibrium towards the cyanohydrin product.
-
Potential Cause B: Incomplete Nitrile Hydrolysis
The conversion of the cyanohydrin's nitrile group to a carboxylic acid requires harsh conditions (e.g., concentrated acid or base with heating), and incomplete reaction is a frequent source of yield loss.[7]
-
Solution:
-
Reaction Time and Temperature: Ensure the hydrolysis is conducted for a sufficient duration and at an appropriate temperature. For acid hydrolysis, refluxing in concentrated HCl or H₂SO₄ is common. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the cyanohydrin intermediate.
-
Choice of Acid/Base: Concentrated hydrochloric acid is often effective. While sulfuric acid can also be used, it may sometimes lead to dehydration or charring if the temperature is not carefully controlled.[5]
-
Potential Cause C: Degradation of Starting Material or Product
3,4-Difluorobenzaldehyde can oxidize to 3,4-difluorobenzoic acid upon prolonged exposure to air. The final product, an α-hydroxy acid, can also be sensitive to overly harsh conditions.
-
Solution:
-
Reagent Quality: Use freshly distilled or high-purity 3,4-difluorobenzaldehyde for the best results.
-
Controlled Conditions: During hydrolysis, avoid excessive temperatures that could lead to decarboxylation or other degradation pathways.
-
Question 2: I see several unexpected spots on my TLC plate and extra peaks in my NMR/LC-MS. What are these impurities?
The presence of impurities complicates purification and affects the quality of the final product. Identifying these byproducts is the first step to eliminating them.
Answer:
Several byproducts can form during this synthesis. Below is a table summarizing the most common impurities, their likely origin, and key identification markers.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Origin | Identification Notes |
| 3,4-Difluorobenzaldehyde | F₂C₆H₃CHO | Unreacted starting material | Aldehyde proton (~9.9-10.1 ppm in ¹H NMR). Mass consistent with C₇H₄F₂O (MW: 142.10). |
| 3,4-Difluoromandelonitrile | F₂C₆H₃CH(OH)CN | Incomplete hydrolysis of the cyanohydrin intermediate | Presence of a nitrile stretch (~2250 cm⁻¹) in IR. Mass consistent with C₈H₅F₂NO (MW: 169.13). |
| 3,4-Difluorobenzoic Acid | F₂C₆H₃COOH | Oxidation of the starting aldehyde before or during the reaction | Absence of the benzylic C-H proton. Mass consistent with C₇H₄F₂O₂ (MW: 158.10). |
| 3,4-Difluoromandelamide | F₂C₆H₃CH(OH)CONH₂ | Partial hydrolysis of the nitrile to the amide intermediate | This can be a significant byproduct under certain hydrolysis conditions.[8] Mass consistent with C₈H₇F₂NO₂ (MW: 187.14). |
| Dioxolanone Byproduct | (Structure varies) | Reaction between the product (mandelic acid) and the starting aldehyde | Analogous byproducts have been observed in mandelic acid synthesis from benzaldehyde.[9] Look for unexpected acetal-like protons in ¹H NMR. |
To mitigate these impurities:
-
Drive Reactions to Completion: Use optimized conditions as described in Question 1 to consume starting materials and intermediates.
-
Purification: The most effective method for removing these impurities is typically recrystallization.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Cyanohydrin Route
This protocol is a representative procedure and should be adapted and optimized based on your laboratory's specific conditions and safety protocols. EXTREME CAUTION must be exercised when handling cyanide salts.[5]
dot
Caption: General Workflow for Synthesis and Purification.
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 1.1 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5°C in an ice bath.
-
In a separate vessel, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in a suitable organic solvent like diethyl ether or THF.
-
Slowly add the aldehyde solution to the stirred, cold cyanide solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
-
Hydrolysis:
-
Carefully transfer the reaction mixture to a larger flask. While cooling in an ice bath, slowly and cautiously add concentrated hydrochloric acid (HCl, 5-10 eq). WARNING: This step will generate toxic HCN gas. This must be done in a highly efficient fume hood.
-
Once the initial effervescence subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 4-6 hours, or until the disappearance of the intermediate is confirmed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which may be a solid or a thick oil.
-
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system. A mixture of water and a water-miscible organic solvent (like ethanol or isopropanol) or a system like toluene/heptane can be effective.[10][11]
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the precipitation of crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. The expected melting point of pure this compound is approximately 92°C.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: The use of cyanide is the most significant hazard. Always handle sodium or potassium cyanide in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware that acidifying a cyanide solution will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[5] Ensure you have an emergency plan and access to a cyanide antidote kit (e.g., amyl nitrite) as per your institution's safety policy.
Q2: Can I use a Grignard reaction to synthesize this compound? A2: While Grignard reagents are excellent for forming C-C bonds, they are not the typical choice for this specific transformation. A Grignard reagent would react with 3,4-difluorobenzaldehyde to produce a secondary alcohol, not an α-hydroxy acid.[12] The reaction of a Grignard reagent with CO₂ produces a carboxylic acid, but creating the specific Grignard needed for this compound is not straightforward.[13][14] The cyanohydrin route is far more direct and widely established.
Q3: My final product is a persistent oil and won't crystallize. What should I do? A3: An oily product often indicates the presence of impurities that inhibit crystallization. First, ensure all solvent from the workup has been thoroughly removed under high vacuum. If it remains an oil, consider purification by column chromatography on silica gel. After chromatography, attempt recrystallization again with the purified material from various solvent systems. Seeding the solution with a previously obtained pure crystal can also induce crystallization.
Q4: How do I confirm the structure and purity of my final product? A4: A combination of standard analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.
-
LC-MS: To confirm the molecular weight (188.13 g/mol for C₈H₆F₂O₃) and assess purity.[15]
-
Melting Point: A sharp melting point close to the literature value (92°C) is a good indicator of high purity.[1] A broad or depressed melting range suggests impurities.
-
FTIR: To confirm the presence of key functional groups (O-H stretch, C=O stretch).
References
- 1. This compound [myskinrecipes.com]
- 2. Question 5 Devise a two-step synthesis of mandelic acid (C_6H_5CH(OH)COOH.. [askfilo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. adichemistry.com [adichemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scbt.com [scbt.com]
troubleshooting peak splitting in HPLC of 3,4-Difluoromandelic acid
From the desk of a Senior Application Scientist
Welcome to the dedicated technical support resource for the HPLC analysis of 3,4-Difluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a particular focus on the frustrating issue of peak splitting. Our approach is rooted in a deep understanding of chromatographic principles to empower you to not only fix the problem at hand but also to build robust and reliable analytical methods.
Troubleshooting Guide: Diagnosing and Resolving Peak Splitting
Peak splitting for this compound in reversed-phase HPLC is a common yet solvable issue. The key is a systematic approach to pinpoint the root cause. This guide provides a logical workflow to diagnose and remedy the problem.
Question: Why is the peak for my this compound standard splitting or showing a shoulder?
This is the most frequent query we encounter. Peak distortion for a single analyte can stem from several sources. We will address them in order of likelihood.
Initial Diagnostic Workflow
The first step is to determine if the issue is global (affecting all peaks) or specific to your analyte.
Caption: Initial diagnostic flowchart for peak splitting.
Chemical and Method-Specific Issues (Single Peak Splitting)
If only the this compound peak is splitting, the cause is likely related to the interaction of the analyte with the mobile phase, stationary phase, or the sample solvent.
A. Mobile Phase pH is Critical
This compound is an acidic compound. Its state of ionization is highly dependent on the mobile phase pH. If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized (deprotonated) and non-ionized (protonated) forms will exist, which can lead to peak splitting or severe tailing.[1]
-
The Science: For optimal peak shape in reversed-phase chromatography, acidic compounds should be in a single, non-ionized state. This is achieved by setting the mobile phase pH at least 2 units below the analyte's pKa. The pKa of mandelic acid is approximately 3.4. Due to the electron-withdrawing nature of the two fluorine atoms on the phenyl ring, the pKa of this compound is expected to be lower, likely in the range of 2.8-3.2.
-
Troubleshooting Protocol:
-
Measure and Adjust pH: Prepare your mobile phase and accurately measure the pH of the aqueous component before mixing with the organic modifier.
-
Target pH: Adjust the pH to be between 2.0 and 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid). This ensures the complete protonation of the carboxylic acid group.
-
Buffering: Use a buffer (e.g., 10-25 mM phosphate buffer) to maintain a stable pH throughout the analysis.[1]
-
B. Sample Solvent Mismatch
Injecting the sample in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase can cause the analyte to precipitate upon injection or travel through the column in a distorted band.[2][3]
-
The Science: When the strong sample solvent mixes with the weaker mobile phase at the head of the column, it creates a localized environment of high elution strength. This causes a portion of the analyte to move faster initially, leading to a split or misshapen peak.[2]
-
Troubleshooting Protocol:
-
Ideal Solvent: The best practice is to dissolve your this compound sample in the initial mobile phase.
-
Solvent Reduction: If a stronger solvent is necessary for solubility, use the minimum amount possible and reduce the injection volume.
-
Volume Test: Inject a smaller volume of your sample. If the peak shape improves, it is a strong indication of a sample solvent issue.
-
C. Secondary Interactions with the Stationary Phase
Silica-based columns, even when end-capped, have residual silanol groups (Si-OH) on the surface. These can interact with polar functional groups on the analyte, such as the carboxylic acid and hydroxyl groups of this compound, leading to peak tailing or splitting.
-
The Science: These secondary interactions are a different retention mechanism from the primary reversed-phase partitioning. This can cause a portion of the analyte molecules to be retained longer, resulting in a distorted peak.[1]
-
Troubleshooting Protocol:
-
Mobile Phase pH: As mentioned, a low pH (2.0-2.5) will suppress the ionization of the silanol groups, reducing these unwanted interactions.
-
Column Choice: Consider using a column with a different stationary phase or one that is specifically designed for polar analytes and offers better shielding of residual silanols.
-
D. Column Overload
Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or splitting.[2][3]
-
Troubleshooting Protocol:
-
Reduce Concentration: Prepare a more dilute sample of this compound and inject it.
-
Reduce Volume: Alternatively, reduce the injection volume of your current sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
System-Wide Issues (All Peaks Splitting)
If all peaks in your chromatogram are splitting, the problem lies within the HPLC system itself, likely upstream of the column.[4][5]
A. Partially Blocked Column Inlet Frit
The inlet frit is a porous filter at the top of the column that protects the stationary phase from particulates. A partial blockage will cause an uneven flow distribution across the column bed.[4][5]
-
The Science: A blockage disrupts the uniform flow of the mobile phase, causing the sample band to be distributed unevenly onto the column. This creates multiple paths for the analyte to travel, resulting in split peaks for all compounds.[5]
-
Troubleshooting Protocol:
-
Reverse and Flush: Disconnect the column, reverse its direction, and flush it with a strong solvent (e.g., methanol or acetonitrile) at a low flow rate. This can sometimes dislodge the blockage.
-
Replace Frit: If flushing does not resolve the issue, the inlet frit may need to be replaced (refer to the column manufacturer's instructions).
-
Prevention: Always filter your samples and mobile phases to prevent future blockages.
-
B. Column Void or Channeling
A void or channel can form at the head of the column due to settling of the packing material or high-pressure shocks.[3][5]
-
The Science: A void creates a space where the sample can spread out and enter the packed bed unevenly, leading to different flow paths and split peaks.[5]
-
Troubleshooting Protocol:
-
Column Replacement: Unfortunately, a significant void at the column inlet is often irreparable, and the most reliable solution is to replace the column.[4]
-
Prevention: Avoid sudden pressure changes, and always operate the column within its recommended pressure and pH limits to prolong its life.
-
Frequently Asked Questions (FAQs)
Q1: Could the peak splitting be due to two co-eluting compounds? A: This is possible. To check, try reducing the injection volume. If the split peak resolves into two distinct, smaller peaks, you likely have a co-elution issue. In this case, you will need to optimize your method (e.g., change the mobile phase composition, gradient slope, or temperature) to improve the resolution.
Q2: My mobile phase pH is 2.5, but I still see a small shoulder on my peak. What should I try next? A: If the pH is optimized, the next most likely causes are a sample solvent mismatch or secondary interactions. First, try dissolving your sample in the mobile phase. If that doesn't work, consider that your column may have active silanol groups. You can try a different column or accept the minor shoulder if it does not affect your quantification and reproducibility.
Q3: Does temperature affect peak splitting? A: Yes, temperature fluctuations can be a cause. A significant difference between the mobile phase temperature and the column temperature can lead to peak distortion.[5] Using a column oven for temperature control and pre-heating the mobile phase can help mitigate this.
Q4: I've tried everything and the peak is still splitting. What else could it be? A: In rare cases, the issue could be related to the analyte itself. For some molecules, conformational isomers can exist that interconvert slowly on the chromatographic timescale, leading to split peaks. However, for this compound, this is less likely to be the primary cause compared to the other factors mentioned. At this point, it would be prudent to re-examine system-wide issues like a partially clogged injector or tubing.
Summary of Troubleshooting Steps
| Symptom | Potential Cause | Recommended Action |
| Only this compound peak is split | Mobile phase pH too close to pKa | Adjust mobile phase pH to 2.0-2.5 with a buffer. |
| Sample solvent stronger than mobile phase | Dissolve sample in the mobile phase or reduce injection volume. | |
| Secondary silanol interactions | Ensure low mobile phase pH; consider a different column. | |
| Column overload | Reduce sample concentration or injection volume. | |
| All peaks in the chromatogram are split | Partially blocked column inlet frit | Reverse and flush the column; replace the frit if necessary. |
| Void or channel in the column | Replace the column. |
References
Technical Support Center: Scaling Up the Synthesis of 3,4-Difluoromandelic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-difluoromandelic acid. As a crucial building block in the development of novel pharmaceuticals, the reliable and scalable synthesis of this compound is of paramount importance. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the scale-up of this compound synthesis.
I. Foundational Principles: Understanding the Synthesis and Scale-Up Challenges
The most common and industrially viable route to this compound initiates from 3,4-difluorobenzaldehyde. The synthesis proceeds via a two-step process: a nucleophilic addition of a cyanide source to form the intermediate 3,4-difluoromandelonitrile (a cyanohydrin), followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid.
While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. These challenges often stem from the electronic properties of the fluorinated aromatic ring, the handling of hazardous reagents, and the physical-chemical properties of the intermediates and final product.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
A. Cyanohydrin Formation (Step 1): 3,4-Difluorobenzaldehyde to 3,4-Difluoromandelonitrile
Issue 1: Low or No Conversion of 3,4-Difluorobenzaldehyde
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting & Optimization |
| Insufficient Cyanide Nucleophilicity | The cyanide ion (CN⁻) is the active nucleophile. Inadequate concentration or generation of free CN⁻ will stall the reaction. The pKa of HCN is approximately 9.2, so a slightly basic medium is often required to favor the more nucleophilic CN⁻. | 1. pH Adjustment: Ensure the reaction medium is slightly basic (pH 8-10) to generate sufficient CN⁻ from HCN or a cyanide salt. However, avoid excessively high pH, which can promote unwanted side reactions. 2. Choice of Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. Ensure they are of high purity and freshly sourced.[1] 3. Phase-Transfer Catalysis (PTC): For biphasic reactions (e.g., organic solvent and aqueous NaCN), a phase-transfer catalyst like a quaternary ammonium salt can effectively transport the cyanide anion into the organic phase to react with the aldehyde.[2][3] |
| Presence of Acidic Impurities | Acidic impurities in the starting materials or solvent will quench the cyanide anion, reducing its effective concentration. | 1. Reagent & Solvent Purity: Use high-purity, anhydrous solvents and ensure the 3,4-difluorobenzaldehyde is free from acidic contaminants. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric CO₂ and moisture. |
| Low Reaction Temperature | While lower temperatures can suppress side reactions, they also decrease the rate of the desired nucleophilic addition. | 1. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5 °C) to find the optimal balance between reaction rate and selectivity. Monitor for the formation of byproducts at higher temperatures. |
Issue 2: Formation of Significant Byproducts (e.g., Benzoin Condensation)
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting & Optimization |
| Benzoin Condensation | Aromatic aldehydes, in the presence of cyanide, can undergo a competing benzoin condensation to form an α-hydroxy ketone dimer.[4][5] This is a reversible reaction catalyzed by the cyanide ion.[6] The electron-withdrawing fluorine atoms on the aromatic ring can influence the susceptibility to this side reaction. | 1. Control of Cyanide Concentration: Use a stoichiometric amount or a slight excess of the cyanide source. A large excess can accelerate the benzoin condensation. 2. Temperature Control: This side reaction is often more prevalent at higher temperatures. Maintaining a lower reaction temperature can favor the cyanohydrin formation. 3. Reaction Time: Monitor the reaction progress closely and stop it once the starting aldehyde is consumed to minimize the formation of the benzoin product. |
| Cannizzaro Reaction | Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. | 1. Strict pH Control: Avoid highly basic conditions. Maintain the pH in the optimal range for cyanohydrin formation (typically pH 8-10). |
B. Hydrolysis (Step 2): 3,4-Difluoromandelonitrile to this compound
Issue 1: Incomplete Hydrolysis of the Nitrile
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting & Optimization |
| Insufficient Acid/Base Concentration or Temperature | The hydrolysis of nitriles, particularly sterically hindered or electron-deficient ones, can be sluggish and requires forcing conditions (strong acid or base and elevated temperatures). | 1. Acid/Base Concentration: For acid-catalyzed hydrolysis, use a high concentration of a strong acid like hydrochloric or sulfuric acid. For base-catalyzed hydrolysis, a concentrated solution of sodium or potassium hydroxide is effective. 2. Elevated Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to determine the required reaction time. |
| Formation of Stable Intermediates | The hydrolysis proceeds through an amide intermediate. In some cases, this amide can be resistant to further hydrolysis. | 1. Extended Reaction Time: Increase the reaction time at the optimal temperature to ensure complete conversion of the amide intermediate. 2. Change of Hydrolysis Conditions: If acid hydrolysis is incomplete, consider switching to basic hydrolysis conditions, or vice versa. |
Issue 2: Formation of Byproducts During Hydrolysis
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting & Optimization |
| Decarboxylation of the Product | At high temperatures, α-hydroxy acids can be susceptible to decarboxylation, leading to the formation of the corresponding aldehyde. | 1. Temperature Control: While elevated temperatures are necessary, avoid excessive heating. Determine the minimum temperature required for complete hydrolysis within a reasonable timeframe. 2. Work-up Procedure: Once the hydrolysis is complete, cool the reaction mixture promptly before initiating the work-up and purification steps. |
| Formation of Amide Impurity | Incomplete hydrolysis will result in the presence of 3,4-difluoromandelamide in the final product. | 1. Reaction Monitoring: Use a sensitive analytical method like HPLC to confirm the complete disappearance of the amide intermediate before proceeding with the work-up. |
C. Purification: Isolation of High-Purity this compound
Issue: Difficulty in Obtaining High-Purity Crystalline Product
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting & Optimization |
| Presence of Persistent Impurities | Unreacted starting materials, byproducts from side reactions (e.g., benzoin-type products, amides), or isomers can co-crystallize with the desired product, reducing its purity.[7] | 1. Solvent Selection for Crystallization: Conduct a thorough solvent screen to identify a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.[5] Aqueous systems or mixtures of organic solvents with water are often effective for purifying mandelic acid derivatives.[8][9] 2. Controlled Cooling Rate: Rapid cooling can lead to the entrapment of impurities within the crystal lattice. A slow, controlled cooling process promotes the growth of larger, purer crystals.[10] 3. Washing of the Crystalline Product: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing dissolved impurities. |
| Oiling Out Instead of Crystallization | The compound may separate from the solution as a liquid phase (oiling out) rather than forming solid crystals, especially if the solution is highly supersaturated or contains significant impurities. | 1. Adjusting Supersaturation: Add a small amount of additional hot solvent to reduce the level of supersaturation before cooling. 2. Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.[5] 3. Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystallization.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the cyanohydrin reaction?
A1: The primary safety concern is the handling of cyanide. Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11] A critical hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[12]
Key Safety Protocols for Large-Scale Cyanide Handling:
-
Dedicated and Well-Ventilated Area: All operations involving cyanide must be conducted in a well-ventilated fume hood or a designated, controlled area with appropriate air handling.[8][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For large-scale operations, a full-face respirator with a cyanide-specific cartridge may be necessary.[11]
-
Avoidance of Acids: Store and handle cyanide salts separately from acids to prevent the accidental generation of HCN gas.[12]
-
Emergency Preparedness: Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its administration. Ensure an emergency shower and eyewash station are readily accessible.[13]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations.
Q2: Can I use a Grignard reaction as an alternative route for the synthesis of this compound?
A2: Yes, a Grignard reaction is a viable alternative. This route typically involves the formation of a Grignard reagent from a 3,4-difluorohalobenzene (e.g., 3,4-difluorobromobenzene) followed by carboxylation with carbon dioxide (dry ice).[14][15]
Workflow for Grignard Synthesis of this compound
Caption: Grignard synthesis of this compound.
Troubleshooting Grignard Route:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water. All glassware must be flame-dried, and solvents must be rigorously dried.
-
Initiation of Grignard Formation: The reaction between magnesium and the aryl halide can sometimes be difficult to initiate. Using freshly crushed magnesium turnings, a small crystal of iodine, or a sonicator can help.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl halide. This can be minimized by slow addition of the aryl halide to the magnesium suspension.
Q3: Are there any "green" or more sustainable alternatives for the synthesis of this compound?
A3: Yes, enzymatic synthesis is a promising green alternative. Biocatalytic approaches can offer high stereoselectivity, operate under mild reaction conditions (aqueous media, ambient temperature), and avoid the use of toxic reagents like cyanide.[16][17] For example, a hydroxynitrile lyase (HNL) enzyme can catalyze the enantioselective addition of HCN to 3,4-difluorobenzaldehyde to produce a chiral cyanohydrin, which can then be hydrolyzed to the enantiomerically pure mandelic acid derivative.[18]
Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis of this compound.
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via the Cyanohydrin Route
Step 1: Synthesis of 3,4-Difluoromandelonitrile
-
Reactor Setup: In a suitable, well-ventilated reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,4-difluorobenzaldehyde (1.0 eq).
-
Solvent and Catalyst: Add a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 eq).
-
Cyanide Solution: In a separate vessel, prepare a solution of sodium cyanide (1.1 eq) in water.
-
Reaction: Cool the reactor contents to 0-5 °C. Slowly add the sodium cyanide solution to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by HPLC or GC until the consumption of 3,4-difluorobenzaldehyde is complete.
-
Work-up: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3,4-difluoromandelonitrile.
Step 2: Hydrolysis of 3,4-Difluoromandelonitrile
-
Reactor Setup: To a reactor equipped with a reflux condenser and stirrer, add the crude 3,4-difluoromandelonitrile from the previous step.
-
Acid Hydrolysis: Add concentrated hydrochloric acid (e.g., 6-12 M).
-
Heating: Heat the mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction by HPLC to ensure complete conversion of the nitrile and the intermediate amide.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the product into a suitable organic solvent (e.g., ethyl acetate).[19]
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
Step 3: Purification by Crystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., toluene, or an ethanol/water mixture).[20]
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
V. References
-
Sodium Cyanide. (n.d.). Retrieved from --INVALID-LINK--
-
United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. Retrieved from --INVALID-LINK--
-
DiVA portal. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JP4995429B2 - Method for purifying mandelic acids. Retrieved from --INVALID-LINK--
-
Camachem. (n.d.). 7 Safety Measures I Should Know While Handling Sodium Cyanide. Retrieved from --INVALID-LINK--
-
VisiMix. (n.d.). Troubleshooting for Crystallization Processes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). CIDT in resolution of substituted mandelic acid 12. Retrieved from --INVALID-LINK--
-
RJPT. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Retrieved from --INVALID-LINK--
-
L.S.College, Muzaffarpur. (2020, August 1). Cyanohydrin reaction. Retrieved from --INVALID-LINK--
-
Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved from --INVALID-LINK--
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Application of Crystallization Inhibitors to Chiral Separations. 2. Enhancing the Chiral Purity of Mandelic Acid by Crystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Organic & Biomolecular Chemistry (RSC Publishing). (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Retrieved from --INVALID-LINK--
-
Filter Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Confronting Crystallization Issues. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from --INVALID-LINK--
-
OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Microbial/enzymatic synthesis of chiral drug intermediates. Retrieved from --INVALID-LINK--
-
Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from --INVALID-LINK--
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from --INVALID-LINK--
-
A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as. (n.d.). Retrieved from --INVALID-LINK--
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). mandelic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from --INVALID-LINK--
-
Max-Planck-Gesellschaft. (2020, May 26). Environmentally friendly production of mandelic acid. Retrieved from --INVALID-LINK--
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. rjptonline.org [rjptonline.org]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. camachem.com [camachem.com]
- 13. taekwang.co.kr [taekwang.co.kr]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. transformationtutoring.com [transformationtutoring.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Environmentally friendly production of mandelic acid [mpg.de]
- 18. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 19. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 20. WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Managing Impurities in 3,4-Difluoromandelic Acid Production
Welcome to the technical support center dedicated to the synthesis and purification of 3,4-Difluoromandelic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, control, and eliminate common impurities encountered during the production of this compound.
The Critical Role of Purity in this compound
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. The fluorine substituents can enhance the metabolic stability and binding affinity of drug candidates. However, even small amounts of impurities can have detrimental effects on reaction efficiency, product yield, and, most importantly, the safety and efficacy of the final drug product.[1] Regulatory bodies like the FDA and ICH have stringent guidelines on impurity profiling in drug development, making robust impurity control essential.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic pathways commonly employed for the synthesis of this compound:
-
The Cyanohydrin Route: This is a widely used method that starts with the corresponding aldehyde, 3,4-difluorobenzaldehyde. The aldehyde is first converted to 3,4-difluoromandelonitrile, which is then hydrolyzed to the carboxylic acid.[2][3]
-
The Grignard Route: This approach involves the reaction of a Grignard reagent, prepared from a suitable 3,4-difluorophenyl halide, with a glyoxylic acid derivative.[4]
Q2: I'm using the cyanohydrin route. What are the likely impurities I should be looking for?
The cyanohydrin route, while effective, can introduce several potential impurities:
-
Unreacted 3,4-Difluorobenzaldehyde: Incomplete reaction during the cyanohydrin formation step will lead to the presence of the starting aldehyde in your crude product.
-
3,4-Difluorobenzoyl Cyanide: This can form as a by-product, especially if oxidizing conditions are present.
-
3,4-Difluoromandelamide: Incomplete hydrolysis of the nitrile intermediate, 3,4-difluoromandelonitrile, will result in the corresponding amide as a significant impurity.[5]
-
Residual Cyanide Salts: If not properly quenched and removed, residual sodium or potassium cyanide can contaminate the product.
-
Polymeric By-products: Aldehydes can undergo self-condensation or polymerization under certain conditions, leading to higher molecular weight impurities.
Q3: My HPLC analysis shows an unexpected peak. How can I identify it?
Identifying unknown peaks is a critical step in impurity management. A multi-pronged approach is recommended:
-
Retention Time Comparison: If you have standards for likely impurities (e.g., 3,4-difluorobenzaldehyde), compare their retention times with the unknown peak.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the impurity, which can help in deducing its molecular formula.[6]
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide a highly accurate mass, enabling the determination of the elemental composition of the impurity.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, can provide detailed structural information to definitively identify the impurity.[1][7][8][9][10]
Q4: What is a good solvent system for the recrystallization of this compound?
The choice of solvent is crucial for effective purification by recrystallization. For mandelic acid and its derivatives, a mixed solvent system often provides the best results. A good starting point would be a mixture of an organic solvent in which the acid is soluble at elevated temperatures and a co-solvent in which it is less soluble at room temperature.[11]
Recommended Solvent Systems to Screen:
| Solvent 1 | Solvent 2 | Rationale |
| Toluene | Heptane | Toluene can dissolve the aromatic acid at reflux, while heptane acts as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate | Hexane | Similar to the toluene/heptane system, offering a different polarity profile. |
| Isopropanol | Water | A common system for polar organic acids. The solubility in isopropanol is high, while water reduces solubility upon cooling.[12] |
| Dichloromethane | Pentane | A lower-boiling point system that can be useful for removing less polar impurities. |
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and analysis of this compound.
Issue 1: Low Yield in the Cyanohydrin Formation Step
-
Question: I'm getting a low yield of 3,4-difluoromandelonitrile. What could be the problem?
-
Answer: Low yields in this step can often be attributed to the following:
-
Poor Quality of 3,4-Difluorobenzaldehyde: The starting aldehyde may contain acidic impurities that can neutralize the cyanide nucleophile. Consider purifying the aldehyde by distillation before use.[13][14]
-
Insufficient Cyanide: The reaction is an equilibrium process.[15] Ensure you are using a sufficient excess of the cyanide salt (e.g., KCN or NaCN) to drive the equilibrium towards the cyanohydrin product.[3]
-
Reaction Temperature: The reaction is typically carried out at or below room temperature. Higher temperatures can favor side reactions.
-
pH of the Reaction Mixture: The reaction is base-catalyzed.[16] Maintaining a slightly basic pH is crucial for the presence of the cyanide anion nucleophile.
-
Issue 2: Incomplete Hydrolysis of the Mandelonitrile
-
Question: My final product is contaminated with a significant amount of 3,4-difluoromandelamide. How can I improve the hydrolysis?
-
Answer: Incomplete hydrolysis is a common issue. To drive the reaction to completion:
-
Reaction Time and Temperature: Ensure you are heating the reaction for a sufficient amount of time at an appropriate temperature. For acid hydrolysis, refluxing with a strong acid like HCl or H₂SO₄ is common.[17]
-
Concentration of Acid: Using a more concentrated acid can increase the rate of hydrolysis. However, be cautious of potential side reactions like dehydration or polymerization at very high acid concentrations.
-
Water Content: Water is a reactant in the hydrolysis. Ensure there is a sufficient amount of water present in the reaction mixture.
-
Issue 3: Poor Peak Shape in HPLC Analysis
-
Question: My HPLC chromatogram shows broad or tailing peaks for this compound. What is causing this?
-
Answer: Poor peak shape for acidic compounds is a frequent challenge in reversed-phase HPLC.[18][19]
-
Mobile Phase pH: The pH of the mobile phase should be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral, protonated form. This will lead to better retention and sharper peaks.[4] For mandelic acid derivatives, a mobile phase buffered to a pH of 2.5-3.0 is a good starting point.
-
Ionic Strength of the Buffer: A low buffer concentration can lead to inconsistent interactions with the stationary phase. A buffer concentration of 25-50 mM is generally recommended.
-
Column Choice: Not all C18 columns are suitable for highly aqueous mobile phases. Consider using a column specifically designed for polar analytes or one that is stable in 100% aqueous conditions.
-
Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[4]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via the Cyanohydrin Route
Step 1: Formation of 3,4-Difluoromandelonitrile [20]
-
In a well-ventilated fume hood, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.
-
In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in water.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed.
-
Carefully quench the reaction with a weak acid (e.g., acetic acid) to neutralize any excess cyanide.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4-difluoromandelonitrile.
Step 2: Hydrolysis of 3,4-Difluoromandelonitrile [17]
-
To the crude 3,4-difluoromandelonitrile, add a 6M solution of hydrochloric acid (5-10 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or HPLC for the disappearance of the nitrile and the formation of the carboxylic acid. This may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., toluene or isopropanol).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Slowly add a hot anti-solvent (e.g., heptane or water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Visualizing the Workflow
Diagram 1: Synthetic Pathway and Potential Impurities
Caption: Cyanohydrin route to this compound and key impurities.
Diagram 2: Troubleshooting Logic for HPLC Analysis
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
References
- 1. escholarship.org [escholarship.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Mandelic Acid and Derivatives [designer-drug.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 12. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4-ジフルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 3,4-Difluorobenzaldehyde | 34036-07-2 | FD21863 [biosynth.com]
- 15. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 16. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: 3,4-Difluoromandelic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step. The choice of a chiral resolving agent is paramount, directly influencing the efficiency, yield, and economic viability of obtaining a single, desired enantiomer. This guide provides an in-depth technical comparison of 3,4-Difluoromandelic acid with other commonly employed chiral resolving agents, supported by available experimental insights and established protocols.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for classical chiral resolution is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). The resulting products are two diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent.[2] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation. Subsequently, the resolved enantiomer is liberated from the salt, typically by treatment with an acid or base.
This compound: A Fluorinated Advantage?
This compound is a derivative of mandelic acid, a well-established chiral resolving agent. The introduction of fluorine atoms to the phenyl ring can significantly alter the molecule's electronic properties, acidity, and crystal packing interactions, potentially enhancing its ability to discriminate between enantiomers. Fluorine's high electronegativity can influence hydrogen bonding and other non-covalent interactions that are crucial for the formation and differential solubility of diastereomeric salts.[1]
A Comparative Overview of Common Chiral Resolving Agents
The selection of an optimal resolving agent is often an empirical process, with the ideal choice varying depending on the specific racemic compound being resolved. Below is a comparison of this compound with two of the most common acidic resolving agents: L-(+)-Tartaric acid and (S)-(+)-Mandelic acid. The following data for the resolution of racemic 1-phenylethylamine is compiled from various sources to provide a representative comparison.
| Resolving Agent | Racemic Compound | Typical Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Key Advantages & Considerations |
| This compound | 1-Phenylethylamine | Data not available in searched literature | Data not available in searched literature | Potential Advantages: Enhanced crystallinity and differential solubility of diastereomeric salts due to fluorine substitution. Considerations: Higher cost and less extensive literature compared to traditional agents. |
| L-(+)-Tartaric Acid | 1-Phenylethylamine | ~85-90% | >95% (after recrystallization) | Advantages: Readily available, cost-effective, extensive history of successful resolutions. Considerations: May require multiple recrystallizations to achieve high enantiomeric purity. |
| (S)-(+)-Mandelic Acid | 1-Phenylethylamine | ~75-85% | >98% | Advantages: Often provides high enantiomeric excess in a single crystallization, good for a wide range of amines. Considerations: Can be more expensive than tartaric acid. |
The Causality Behind Experimental Choices in Chiral Resolution
The success of a chiral resolution experiment hinges on a series of carefully considered choices:
-
Choice of Resolving Agent: The structural and electronic complementarity between the resolving agent and the racemate is crucial. For basic compounds like amines, acidic resolving agents are employed. The acidity of the resolving agent plays a role; for instance, sulfonic acids are stronger acids than carboxylic acids and can be effective for weakly basic amines. The steric bulk and the presence of functional groups capable of hydrogen bonding or other non-covalent interactions on both the resolving agent and the substrate dictate the stability and solubility of the resulting diastereomeric salts. The introduction of fluorine atoms in this compound is a deliberate modification to potentially enhance these intermolecular interactions and improve the resolution efficiency.
-
Choice of Solvent: The solvent system is a critical parameter. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal for achieving a clean separation by fractional crystallization. Often, a mixture of solvents is required to fine-tune the solubility properties.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the yield and purity of the resolved enantiomer. While a 1:1 molar ratio is common, sometimes using a substoichiometric amount of the resolving agent can be advantageous.
-
Temperature: Temperature plays a crucial role in crystallization. A controlled cooling profile is often necessary to promote the growth of high-purity crystals of the less soluble diastereomer.
Experimental Protocol: A General Guideline for Chiral Resolution of a Racemic Amine
This protocol provides a general framework for the chiral resolution of a racemic amine using an acidic resolving agent like this compound. It is essential to note that optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). b. In a separate flask, dissolve the chiral resolving agent (e.g., (R)-3,4-Difluoromandelic acid, 0.5 - 1.0 equivalent) in the same solvent, with gentle heating if necessary. c. Slowly add the resolving agent solution to the stirred amine solution at room temperature or a slightly elevated temperature. d. Stir the mixture for a predetermined time to allow for complete salt formation.
2. Fractional Crystallization: a. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization of the less soluble diastereomeric salt. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
3. Liberation of the Enantiomerically Enriched Amine: a. Suspend the collected diastereomeric salt crystals in water. b. Add a base (e.g., a 10% aqueous solution of NaOH) dropwise until the salt is completely dissolved and the solution is basic (pH > 11). This will liberate the free amine. c. Transfer the basic aqueous solution to a separatory funnel. d. Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. e. Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). f. Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
4. Determination of Enantiomeric Excess (ee): a. The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Visualizing the Workflow
References
A Comparative Guide to the Synthetic Routes of 3,4-Difluoromandelic Acid
Introduction
3,4-Difluoromandelic acid is a valuable fluorinated building block in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. As a chiral α-hydroxy acid, this compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents. The development of efficient and scalable synthetic routes to this important molecule is therefore of considerable interest to researchers in both academic and industrial settings.
This technical guide provides a comprehensive comparison of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a critical analysis of their respective advantages and disadvantages. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy that best suits their specific needs in terms of scale, cost, and desired stereochemistry.
Synthetic Pathways: A Comparative Overview
Several distinct synthetic strategies can be employed for the preparation of this compound. The most prominent and well-established routes include:
-
The Cyanohydrin Route: A classic and widely used method commencing from 3,4-difluorobenzaldehyde.
-
The α,α-Dihaloacetophenone Route: A robust approach involving the hydrolysis of a dihalogenated acetophenone derivative.
-
Asymmetric Hydrogenation: An elegant and efficient method for the direct synthesis of enantiomerically enriched this compound derivatives.
-
The Friedel-Crafts Route: A potential, though less documented, approach involving the direct reaction of 1,2-difluorobenzene with glyoxylic acid.
The following sections will provide a detailed examination of each of these synthetic pathways.
The Cyanohydrin Route
This venerable method remains a cornerstone of mandelic acid synthesis due to its straightforward nature and the ready availability of the starting materials. The synthesis proceeds in two key steps: the formation of 3,4-difluoromandelonitrile from 3,4-difluorobenzaldehyde, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.
Causality of Experimental Choices
The initial step, the formation of the cyanohydrin, is a nucleophilic addition of a cyanide anion to the carbonyl carbon of the aldehyde. This reaction is typically carried out in a biphasic system or with a phase-transfer catalyst to facilitate the interaction between the aqueous cyanide source and the organic aldehyde. The subsequent hydrolysis of the nitrile is a critical step that can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup, avoiding the need for a separate acidification step that is required after basic hydrolysis. Concentrated hydrochloric acid is a common choice for this transformation.
Experimental Protocol
Step 1: Synthesis of 3,4-Difluorobenzaldehyde
While commercially available, 3,4-difluorobenzaldehyde can also be prepared from 1,2-difluorobenzene via a Friedel-Crafts formylation reaction.
-
Materials: 1,2-difluorobenzene, dichloromethyl methyl ether, aluminum chloride, methylene chloride, ice, saturated potassium carbonate solution.
-
Procedure: To a stirred and cooled (ice bath) mixture of anhydrous aluminum chloride (0.75 mol) in methylene chloride (250 mL), add 1,2-difluorobenzene (0.5 mol). Slowly add dichloromethyl methyl ether (0.75 mol) dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 15 minutes. Carefully decant the liquid phase into a mixture of ice and water (500 mL). Wash the aluminum chloride residue with methylene chloride and add the washings to the ice-water mixture. Separate the organic layer, wash with saturated potassium carbonate solution until neutral, dry over anhydrous magnesium sulfate, and distill to afford 3,4-difluorobenzaldehyde.
Step 2: Synthesis of 3,4-Difluoromandelonitrile
-
Materials: 3,4-difluorobenzaldehyde, sodium cyanide, sodium bisulfite, ice, benzene.
-
Procedure: In a wide-mouthed flask equipped with a mechanical stirrer, dissolve sodium cyanide (3 moles) in water (500 mL) and add 3,4-difluorobenzaldehyde (3 moles). While stirring vigorously, add a saturated solution of sodium bisulfite (850 mL) in a steady stream over 10-15 minutes. During the first half of the addition, add cracked ice (900 g) portion-wise to the reaction mixture. A layer of 3,4-difluoromandelonitrile will separate. Separate this organic layer and extract the aqueous layer once with benzene (150 mL). Evaporate the benzene from the extract and combine the residual nitrile with the main portion.
Step 3: Hydrolysis to this compound
-
Materials: 3,4-difluoromandelonitrile, concentrated hydrochloric acid.
-
Procedure: Immediately place the crude 3,4-difluoromandelonitrile in a large evaporating dish and add concentrated hydrochloric acid (specific gravity 1.19, 425 cc). Allow the hydrolysis to proceed at room temperature for approximately 12 hours.[1] Afterwards, heat the mixture on a steam bath to evaporate the water and excess hydrochloric acid. After 5-6 hours of heating, it is advisable to cool the mixture to precipitate a mixture of ammonium chloride and this compound.[1] Filter this solid mixture. Evaporate the filtrate to dryness and combine the residue with the previously collected solid. The crude product can be purified by recrystallization.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Difluorobenzaldehyde | [2][3] |
| Key Reagents | Sodium Cyanide, HCl | [1] |
| Overall Yield | Moderate to Good | General Procedure |
| Purity | Good after recrystallization | General Procedure |
| Scalability | Readily scalable | General Procedure |
Workflow Diagram
Caption: The Cyanohydrin Route to this compound.
The α,α-Dihaloacetophenone Route
This synthetic approach offers a reliable alternative to the cyanohydrin method and proceeds through the formation and subsequent hydrolysis of an α,α-dihalo-3',4'-difluoroacetophenone. The key steps are the synthesis of 3',4'-difluoroacetophenone, its α,α-dihalogenation, and the final hydrolysis to the desired mandelic acid.
Causality of Experimental Choices
The initial Friedel-Crafts acylation to produce 3',4'-difluoroacetophenone is a standard and efficient method for forming aryl ketones. The subsequent α,α-dihalogenation is a critical step. While various halogenating agents can be used, molecular chlorine or sulfuryl chloride are common for dichlorination.[1] The reaction is often carried out in a suitable solvent like acetic acid. The final step is the hydrolysis of the α,α-dichloroacetophenone. This is typically achieved under basic conditions, which promotes the nucleophilic substitution of the chlorine atoms by hydroxide ions, followed by an internal Cannizzaro-type reaction to yield the mandelate salt. Acidification then provides the final product.
Experimental Protocol
Step 1: Synthesis of 3',4'-Difluoroacetophenone
Step 2: Synthesis of α,α-Dichloro-3',4'-difluoroacetophenone
-
Materials: 3',4'-difluoroacetophenone, chlorine gas, glacial acetic acid.
-
Procedure (adapted from a general procedure): In a flask equipped for gas inlet and outlet, dissolve 3',4'-difluoroacetophenone (1 mole) in glacial acetic acid.[1] Bubble chlorine gas through the solution at a rate that maintains the reaction temperature below 60°C.[1] Continue the chlorination until an excess of chlorine is absorbed, indicated by a persistent yellow color (approximately 5 hours).[1] Pour the reaction mixture over crushed ice. The α,α-dichloro-3',4'-difluoroacetophenone will separate as an oil. This crude product is often used directly in the next step.
Step 3: Hydrolysis to this compound
-
Materials: α,α-Dichloro-3',4'-difluoroacetophenone, sodium hydroxide, hydrochloric acid.
-
Procedure (adapted from a general procedure): In a three-necked flask with a mechanical stirrer, prepare a solution of sodium hydroxide (3.9 moles) in water.[1] Warm the solution to 60°C and begin vigorous stirring.[1] Slowly add the crude α,α-dichloro-3',4'-difluoroacetophenone (1.06 moles) while maintaining the temperature below 65°C.[1] After the addition is complete, continue stirring at 65°C for another hour.[1] Cool the reaction mixture and acidify with concentrated hydrochloric acid. The this compound will precipitate and can be collected by filtration and purified by recrystallization.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3',4'-Difluoroacetophenone | [4][5] |
| Key Reagents | Chlorine, NaOH | [1] |
| Overall Yield | Good | General Procedure |
| Purity | High after recrystallization | General Procedure |
| Scalability | Suitable for large-scale synthesis | General Procedure |
Workflow Diagram
Caption: The α,α-Dihaloacetophenone Route to this compound.
Asymmetric Hydrogenation Route
For applications where enantiopure this compound is required, asymmetric synthesis is the most direct and efficient approach. Asymmetric hydrogenation of a prochiral α-keto ester, methyl 3,4-difluorobenzoylformate, offers a powerful strategy to access either enantiomer of the final product with high optical purity.
Causality of Experimental Choices
This route hinges on the use of a chiral transition metal catalyst, typically based on ruthenium or iridium, with a chiral phosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity. The hydrogenation is carried out under a pressure of hydrogen gas. The resulting α-hydroxy ester is then hydrolyzed to the desired carboxylic acid. This final hydrolysis step is a standard saponification reaction.
Experimental Protocol
Step 1: Synthesis of Methyl 3,4-Difluorobenzoylformate
-
A potential route to this precursor involves the reaction of 3,4-difluorobenzoyl chloride with methyl cyanoformate in the presence of a suitable catalyst. Alternatively, oxidation of methyl 3,4-difluoromandelate can be employed.
Step 2: Asymmetric Hydrogenation of Methyl 3,4-Difluorobenzoylformate
-
Materials: Methyl 3,4-difluorobenzoylformate, chiral ruthenium or iridium catalyst (e.g., with a MeO-BIPHEP-type ligand), methanol, hydrogen gas.
-
Procedure (adapted from a procedure for a similar substrate): In a high-pressure autoclave, dissolve methyl 3,4-difluorobenzoylformate in degassed methanol.[6] Add the chiral ruthenium catalyst. Pressurize the autoclave with hydrogen gas (e.g., 80-90 bar) and heat to a suitable temperature (e.g., 60°C).[6] Monitor the reaction by hydrogen uptake. After the reaction is complete, cool the autoclave, release the pressure, and evaporate the solvent to obtain the crude methyl (R)- or (S)-3,4-difluoromandelate.
Step 3: Hydrolysis to (R)- or (S)-3,4-Difluoromandelic Acid
-
Materials: Methyl (R)- or (S)-3,4-difluoromandelate, sodium hydroxide, water, hydrochloric acid.
-
Procedure: Dissolve the crude methyl 3,4-difluoromandelate in a suitable solvent and add an aqueous solution of sodium hydroxide.[6] Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC). Acidify the reaction mixture with hydrochloric acid to precipitate the enantiopure this compound.[6] Collect the product by filtration and dry. Further purification can be achieved by recrystallization.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 3,4-Difluorobenzoylformate | - |
| Key Reagents | Chiral Ru/Ir Catalyst, H₂ | [6] |
| Enantiomeric Excess | Potentially >95% ee | [6] |
| Overall Yield | Good | [6] |
| Scalability | Well-suited for industrial applications | [6] |
Workflow Diagram
Caption: Asymmetric Hydrogenation Route to Enantiopure this compound.
The Friedel-Crafts Route
A direct synthesis of this compound via a Friedel-Crafts reaction between 1,2-difluorobenzene and glyoxylic acid presents an intriguing, albeit less conventional, possibility. This approach would be highly atom-economical if successful.
Causality of Experimental Choices
This reaction would involve the electrophilic attack of the protonated glyoxylic acid (or a derivative) onto the electron-rich 1,2-difluorobenzene ring. A strong acid catalyst, such as sulfuric acid or a Lewis acid, would be required to activate the glyoxylic acid. The regioselectivity of the reaction would be governed by the directing effects of the two fluorine atoms.
Feasibility and Challenges
While there are precedents for the Friedel-Crafts reaction of phenols with glyoxylic acid to produce hydroxymandelic acids, the reaction with less activated substrates like 1,2-difluorobenzene is not well-documented. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, which could lead to low yields or require harsh reaction conditions. Further research and optimization would be necessary to establish this as a viable synthetic route. A patent describing the synthesis of 3,4-dihydroxymandelic acid from catechol and glyoxylic acid in the presence of a metal oxide and an organic base suggests that a similar approach with 1,2-difluorobenzene might be explored.
Due to the lack of specific experimental protocols for this route, a detailed procedure and data summary are not provided at this time.
Comparative Analysis and Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization.
-
For racemic this compound on a laboratory to medium scale, both the Cyanohydrin Route and the α,α-Dihaloacetophenone Route are excellent choices. Both methods utilize readily available starting materials and employ well-understood chemical transformations. The cyanohydrin route has the advantage of being a very classic and well-documented method for mandelic acid synthesis in general, while the acetophenone route may be more amenable to large-scale production due to the nature of the intermediates.
-
For the synthesis of enantiomerically pure this compound, the Asymmetric Hydrogenation Route is clearly superior. This method provides direct access to the desired enantiomer in high optical purity, avoiding the need for chiral resolution steps which can be inefficient and costly. The development of highly efficient and selective chiral catalysts has made this the preferred method for the industrial production of chiral α-hydroxy acids.
-
The Friedel-Crafts Route remains a more speculative option. While it offers the potential for a highly atom-economical synthesis, the feasibility and efficiency of this approach for this compound have yet to be demonstrated conclusively in the literature.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. US20220267261A1 - Process for producing 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. 3 ,4 -Difluoroacetophenone 97 369-33-5 [sigmaaldrich.com]
- 5. strem.com [strem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Confirmation of 3,4-Difluoromandelic Acid
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance, process optimization, and safety. 3,4-Difluoromandelic acid, a key chiral building block, presents a common yet critical analytical challenge. Its structure, featuring a stereocenter, a carboxylic acid, a benzylic alcohol, and a difluorinated aromatic ring, requires a multi-technique spectroscopic approach for complete and confident characterization.
This guide provides an in-depth comparison of core spectroscopic techniques for the structural elucidation of this compound. Moving beyond a simple recitation of methods, we explore the causality behind experimental choices, demonstrating how an integrated analytical workflow serves as a self-validating system. The protocols and interpretations presented herein are designed for researchers, analytical scientists, and quality control professionals who require robust, reliable, and scientifically sound methods for structural confirmation.
The Imperative of an Integrated Spectroscopic Approach
Relying on a single analytical technique for structural confirmation is fraught with risk. Each method provides a unique piece of the molecular puzzle, and only by assembling these pieces can the full picture be seen without ambiguity. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. NMR provides the skeletal framework through nuclear connectivity, IR confirms the presence of key functional groups, and MS establishes the elemental composition and molecular weight. This orthogonal approach ensures that the weaknesses of one technique are compensated for by the strengths of another, leading to a trustworthy and definitive structural assignment.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a suite of 1D experiments (¹H, ¹³C, and ¹⁹F) is necessary to map out the carbon-hydrogen framework and the position of the fluorine substituents.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number, environment, and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the carboxylic acid, alcohol, methine, and aromatic protons.
-
Causality of Signal Position: The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears far downfield (10-12 ppm) as a broad singlet.[1][2] This signal will disappear upon the addition of a few drops of D₂O, a classic confirmatory test. The benzylic methine proton (-CHOH) is adjacent to two electron-withdrawing groups (phenyl and hydroxyl), shifting it downfield to approximately 5.2 ppm. The three aromatic protons will appear in the 7.0-7.5 ppm region. Their signals will be complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Carbon-13 (¹³C) NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine adds a critical layer of information through carbon-fluorine (C-F) coupling.
-
Expert Interpretation: The carbonyl carbon of the carboxylic acid is expected around 175-180 ppm.[1][3] The benzylic carbon (C-OH) should appear around 72 ppm. The aromatic region will display six signals. The two carbons directly bonded to fluorine (C3 and C4) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz).[4] Other aromatic carbons will also exhibit splitting due to two-bond (²JCF) and three-bond (³JCF) couplings, though with smaller coupling constants. This C-F coupling is definitive evidence of the fluorine atoms' positions on the aromatic ring.[4]
Fluorine-19 (¹⁹F) NMR Spectroscopy
Given the target molecule, ¹⁹F NMR is not just complementary; it is essential. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for resolving structurally similar fluorinated compounds.[5][6]
-
Key Signature: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely in the range of -110 to -140 ppm. These signals will appear as doublets of doublets (or more complex multiplets) due to coupling with each other (³JFF) and with neighboring aromatic protons (³JHF and ⁴JHF). The observation of two distinct, coupled fluorine signals confirms the 3,4-disubstitution pattern, as other isomers (e.g., 3,5-difluoro) would produce a different splitting pattern or a single signal.
Caption: Key NMR J-coupling correlations.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The IR spectrum provides a characteristic "fingerprint" that confirms the presence of the hydroxyl, carbonyl, and C-F moieties.
-
Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹, resulting from hydrogen-bonded dimers in the solid state.[2][7]
-
O-H Stretch (Alcohol): A sharper, medium-intensity band typically around 3400 cm⁻¹.[8]
-
C=O Stretch (Carbonyl): A very strong and sharp absorption around 1700-1720 cm⁻¹.[7][9] The position is slightly lower than a typical aliphatic carboxylic acid due to conjugation with the aromatic ring.
-
C-F Stretch: Strong, sharp bands in the 1100-1300 cm⁻¹ region, indicative of the aryl-fluoride bonds.
-
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its exact elemental formula. This data is crucial for confirming that the synthesized compound is indeed the target molecule and not an isomer or an unexpected byproduct.
-
Expected Data: The molecular formula of this compound is C₈H₆F₂O₃, with a monoisotopic mass of 188.0285 Da.
-
High-Resolution MS (HRMS): An electrospray ionization (ESI) source in negative ion mode is ideal for this acidic compound, and it should yield an [M-H]⁻ ion at m/z 187.0207. Observing this mass with an error of less than 5 ppm provides very high confidence in the elemental formula.
-
Fragmentation Analysis: Tandem MS (MS/MS) on the parent ion can reveal characteristic fragmentation patterns. Common losses for aromatic carboxylic acids include the neutral loss of H₂O (18 Da) and CO₂ (44 Da) or the loss of the entire carboxyl group radical (•COOH, 45 Da).[1][2]
Comparative Data Summary
The table below summarizes the expected spectroscopic data for this compound, providing a quick reference guide for data interpretation and comparison against experimental results.
| Technique | Parameter | Expected Observation | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~11 ppm (broad s, 1H, D₂O exchangeable); ~7.0-7.5 ppm (m, 3H); ~5.2 ppm (s, 1H) | Carboxylic acid OH; Aromatic protons; Benzylic methine CH(OH) |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm; ~110-160 ppm; ~72 ppm | Carboxylic acid C=O; Aromatic carbons; Benzylic methine C(OH) |
| C-F Coupling (J) | Two doublets with ¹JCF ≈ 240-250 Hz | Confirms two carbons are directly bonded to fluorine | |
| ¹⁹F NMR | Chemical Shift (δ) | Two distinct multiplets between -110 and -140 ppm | Two non-equivalent fluorine atoms on the aromatic ring |
| IR | Wavenumber (cm⁻¹) | 2500-3300 (broad); ~3400; ~1710 (strong); 1100-1300 (strong) | -COOH O-H; Alcohol O-H; C=O stretch; C-F stretch |
| HRMS (ESI-) | m/z | [M-H]⁻ at 187.0207 ± 5 ppm | Confirms elemental formula C₈H₆F₂O₃ |
Experimental Protocols
The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. The following are standardized, step-by-step methodologies for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the sample well and its residual proton peak does not typically overlap with analyte signals.[10]
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A spectral width of 16 ppm and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 240 ppm and an acquisition time of ~1-2 hours (1024-4096 scans) may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width of 200 ppm is generally adequate. ¹⁹F is highly sensitive, so 16-64 scans are usually sufficient.
-
D₂O Exchange: For ¹H NMR confirmation, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to observe the disappearance of the -COOH proton signal.
Protocol 2: IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.
Protocol 3: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatography (Optional but Recommended): A short C18 column can be used to separate the analyte from any potential impurities before it enters the mass spectrometer. A simple gradient (e.g., water/acetonitrile with 0.1% formic acid) is effective.
-
MS Acquisition: Set the mass spectrometer to acquire data in negative ion mode (ESI-). Set the mass range to scan from m/z 50 to 500.
-
Data Analysis: Extract the mass for the main analyte peak. Use the instrument's software to calculate the elemental composition based on the accurate mass of the [M-H]⁻ ion and compare it to the theoretical value.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-pronged spectroscopic strategy. While each technique—NMR, IR, and MS—provides valuable information, it is their collective, corroborating evidence that establishes the molecular structure with the highest degree of scientific certainty. NMR defines the connectivity, IR validates the functional groups, and HRMS locks in the elemental formula. By following robust experimental protocols and understanding the causal links between molecular features and spectral output, researchers can ensure the identity and quality of their materials, a critical step in the path from discovery to application.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Guide to the Validation of Analytical Methods for 3,4-Difluoromandelic Acid
For researchers, scientists, and professionals in drug development, the rigorous quality control of chiral building blocks like 3,4-Difluoromandelic acid is paramount. This substituted mandelic acid derivative is a critical intermediate in the synthesis of various pharmaceuticals, where its stereochemistry can profoundly influence the final product's efficacy and safety. Consequently, the validation of analytical methods used to assess its purity, concentration, and enantiomeric excess is not merely a procedural step but a cornerstone of regulatory compliance and product quality.
This guide provides an in-depth comparison of potential analytical methods for this compound. It is important to note that while specific, publicly validated methods for this exact analyte are not widely documented, this guide leverages established analytical principles and data from closely related halogenated mandelic acid analogs. The methodologies and validation frameworks presented herein are grounded in the authoritative International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a robust blueprint for developing and validating reliable analytical procedures.[1][2][3][4]
The Indispensable Framework: Understanding ICH Q2(R1) for Method Validation
Before delving into specific techniques, it is crucial to understand the internationally recognized standard for analytical method validation, ICH Q2(R1).[1][3] This guideline ensures that an analytical procedure is suitable for its intended purpose. The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2][3]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
The following sections will compare three prominent chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—through the lens of these validation parameters for the analysis of this compound.
Technique Comparison for this compound Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers. For acidic compounds like this compound, polysaccharide-based chiral stationary phases (CSPs) are often highly effective.
Causality of Experimental Choices: The selection of a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through interactions like hydrogen bonding, dipole-dipole, and π-π interactions. The acidic nature of this compound necessitates the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxyl group, thereby ensuring good peak shape and retention.[6]
Experimental Protocol: Chiral HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of mobile phase diluent (e.g., Hexane/Ethanol 90:10 v/v) to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject a standard solution of racemic this compound six times.
-
The resolution between the two enantiomer peaks should be ≥ 2.0.
-
The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%.
-
Table 1: Projected HPLC Validation Performance
| Validation Parameter | Acceptance Criteria | Expected Performance for this compound |
| Specificity | Baseline resolution of enantiomers from each other and any known impurities. | Resolution factor (Rs) > 2.0 between enantiomers. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over a range of 1-200 µg/mL. |
| Range | 80-120% of the test concentration. | 80-120 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery. | 99.0% - 101.5% recovery. |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 preparations. | RSD < 1.0%. |
| Precision (Intermediate) | RSD ≤ 2.0% (different day, analyst). | RSD < 1.5%. |
| LOD | Signal-to-Noise ratio of 3:1. | ~0.3 µg/mL. |
| LOQ | Signal-to-Noise ratio of 10:1. | ~1.0 µg/mL. |
| Robustness | No significant change in results with minor variations in flow rate (±0.1 mL/min) or mobile phase composition (±2%). | Method remains compliant under tested variations. |
Gas Chromatography with Mass Spectrometry (GC-MS)
Due to its high boiling point and polar nature, this compound is not suitable for direct GC analysis.[8] Derivatization is mandatory to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable esters and ethers. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.[9]
Causality of Experimental Choices: Derivatization with BSTFA replaces the active hydrogens on the carboxylic acid and alcohol groups with non-polar trimethylsilyl (TMS) groups.[9] This transformation drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC separation. The use of a mass spectrometer (MS) detector provides high sensitivity and structural information, which aids in peak identification and ensures specificity.
Experimental Protocol: GC-MS Method (with Derivatization)
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes.[10]
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: A chiral GC column, such as a Beta DEXTM 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Conditions:
-
Ion Source Temp: 230 °C.
-
Transfer Line Temp: 280 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Table 2: Projected GC-MS Validation Performance
| Validation Parameter | Acceptance Criteria | Expected Performance for this compound |
| Specificity | No interfering peaks at the retention times of the derivatized enantiomers. | Unique mass fragmentation patterns confirm identity. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² > 0.998 over a range of 0.5-100 µg/mL. |
| Range | 80-120% of the test concentration. | 80-120 µg/mL (relative to a 100 µg/mL standard). |
| Accuracy | 97.0% - 103.0% recovery. | 98.5% - 102.0% recovery. |
| Precision (Repeatability) | RSD ≤ 3.0%. | RSD < 2.0%. |
| Precision (Intermediate) | RSD ≤ 3.0%. | RSD < 2.5%. |
| LOD | ~0.1 µg/mL (in SIM mode). | |
| LOQ | ~0.5 µg/mL (in SIM mode). | |
| Robustness | No significant change with minor variations in oven ramp rate (±0.5 °C/min) or final temperature (±5 °C). | Method remains compliant under tested variations. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced organic solvent consumption.[11][12][13]
Causality of Experimental Choices: The low viscosity of supercritical CO₂ allows for higher flow rates without generating excessive backpressure, significantly shortening analysis times.[14] A polar co-solvent (modifier), such as methanol or ethanol, is required to elute polar analytes like this compound from the chiral stationary phase. An acidic additive can also be beneficial for peak shape, similar to HPLC.[13]
Experimental Protocol: Chiral SFC-UV Method
-
Sample Preparation:
-
Prepare stock and working solutions as described in the HPLC protocol, but use the mobile phase modifier (e.g., Methanol) as the diluent.
-
-
Chromatographic Conditions:
-
Column: Same as HPLC (e.g., Chiralpak® IC, 250 mm x 4.6 mm, 5 µm). SFC-specific columns are also available.
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% TFA.
-
Gradient: Isocratic 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Table 3: Projected SFC Validation Performance
| Validation Parameter | Acceptance Criteria | Expected Performance for this compound |
| Specificity | Baseline resolution of enantiomers. | Rs > 2.0. Typically faster elution than HPLC. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over a range of 1-200 µg/mL. |
| Range | 80-120% of the test concentration. | 80-120 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery. | 99.0% - 101.5% recovery. |
| Precision (Repeatability) | RSD ≤ 2.0%. | RSD < 1.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. | RSD < 1.5%. |
| LOD | ~0.4 µg/mL. | |
| LOQ | ~1.2 µg/mL. | |
| Robustness | No significant change with minor variations in backpressure (±5 bar) or modifier percentage (±1%). | Method remains compliant under tested variations. |
Visualizing the Workflow and Decision-Making Process
To ensure scientific integrity, a logical workflow must be followed for method development and validation. The choice of technique depends on the specific requirements of the analysis.
Caption: General workflow for analytical method validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. chiraltech.com [chiraltech.com]
- 12. selvita.com [selvita.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fagg-afmps.be [fagg-afmps.be]
A Comparative Guide to the Efficacy of Fluorinated Mandelic Acids in Asymmetric Synthesis and Antimicrobial Applications
In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Mandelic acid, a versatile alpha-hydroxy acid, and its fluorinated derivatives are prime examples of this principle. This guide provides an in-depth comparison of the efficacy of various fluorinated mandelic acids, with a particular focus on 2-fluoromandelic acid, 4-fluoromandelic acid, and their multifluorinated analogues. We will delve into their utility as chiral auxiliaries in asymmetric synthesis and explore their potential as antimicrobial agents, supported by established chemical principles and detailed experimental protocols for their comparative evaluation.
Introduction: The Fluorine Advantage in Mandelic Acid Scaffolds
Mandelic acid (C₆H₅CH(OH)CO₂H) is a chiral aromatic alpha-hydroxy acid with a rich history in organic synthesis and pharmaceuticals.[1] Its derivatives are precursors to a variety of drugs, including cyclandelate and homatropine.[1] The introduction of fluorine, the most electronegative element, onto the phenyl ring of mandelic acid can lead to significant changes in its properties due to inductive effects, conformational preferences, and altered intermolecular interactions. These modifications can enhance steric shielding, modulate acidity, and influence binding affinities, making fluorinated mandelic acids highly attractive for specialized applications.[2][3] This guide will explore how the position and number of fluorine substituents on the mandelic acid scaffold impact its performance as a chiral auxiliary and an antimicrobial agent.
Physicochemical Properties: A Comparative Overview
The location of the fluorine atom on the phenyl ring of mandelic acid directly influences its electronic properties and, consequently, its reactivity and physical characteristics. The table below summarizes key physicochemical properties of 2-fluoromandelic acid and 4-fluoromandelic acid, highlighting the subtle yet significant differences that arise from isomeric substitution.
| Property | 2-Fluoromandelic Acid | 4-Fluoromandelic Acid | Impact of Fluorine Position |
| Molecular Formula | C₈H₇FO₃[4] | C₈H₇FO₃[5] | Identical |
| Molecular Weight | 170.14 g/mol [4] | 170.14 g/mol [5] | Identical |
| Melting Point | Not specified | 136-137°C[6] | The ortho-isomer's melting point may differ due to intramolecular hydrogen bonding possibilities. |
| pKa | Not specified | 3.17 (Predicted)[6] | The ortho-fluoro substituent is expected to have a stronger acidifying effect due to its proximity to the carboxylic acid group, resulting in a lower pKa compared to the para-isomer. |
| Appearance | White crystalline solid | White crystalline solid[6] | Similar |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents[6] | Generally similar, though minor differences may exist. |
Efficacy in Asymmetric Synthesis: Fluorinated Mandelic Acids as Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide the stereochemical outcome of a reaction.[] The ideal chiral auxiliary should be readily available, easily attached and removed, and induce high diastereoselectivity.[] Fluorinated compounds have shown promise as chiral auxiliaries due to the unique steric and electronic effects of the fluorine atom.[2][3]
Mechanistic Insights: The Role of Fluorine
The efficacy of a chiral auxiliary often relies on its ability to create a rigid and well-defined chiral environment around the reaction center. In the context of fluorinated mandelic acids, the fluorine atom can contribute to this in several ways:
-
Steric Hindrance: The fluorine atom, although relatively small, can provide significant steric bulk to direct the approach of a reactant from a less hindered face of the molecule.
-
Dipole-Dipole Interactions: The highly polarized C-F bond can engage in dipole-dipole interactions with other polar groups in the transition state, leading to a more ordered and diastereoselective arrangement.
-
Fluorine-Metal Interactions: In metal-catalyzed reactions, the lone pair electrons of the fluorine atom can interact with the metal center, further rigidifying the transition state and enhancing stereocontrol.[2]
The position of the fluorine atom is critical. An ortho-fluoro substituent, for instance, is in closer proximity to the chiral center and can exert a more direct steric and electronic influence compared to a para-fluoro substituent.
Caption: Workflow of Asymmetric Synthesis using a Chiral Auxiliary.
Experimental Protocol: Comparative Evaluation of Fluorinated Mandelic Acids in a Diastereoselective Aldol Reaction
To objectively compare the efficacy of different fluorinated mandelic acids as chiral auxiliaries, a standardized diastereoselective aldol reaction can be employed. This protocol outlines the necessary steps to assess the diastereomeric excess (d.e.) achieved with each auxiliary.
Objective: To compare the diastereoselectivity induced by 2-fluoromandelic acid, 4-fluoromandelic acid, and 2,4-difluoromandelic acid in the aldol reaction of an acetate-derived enolate with a model aldehyde.
Materials:
-
(R)-2-Fluoromandelic acid
-
(R)-4-Fluoromandelic acid
-
(R)-2,4-Difluoromandelic acid
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
-
NMR spectrometer
-
Chiral HPLC column
Procedure:
-
Synthesis of the Chiral Auxiliary-Derived Acyl Oxazolidinone:
-
In a flame-dried flask under an inert atmosphere, dissolve the respective (R)-fluorinated mandelic acid in anhydrous THF.
-
Add oxalyl chloride dropwise at 0 °C and stir for 2 hours to form the acid chloride.
-
In a separate flask, dissolve the appropriate amino alcohol (e.g., (S)-valinol) and Et₃N in anhydrous THF.
-
Slowly add the freshly prepared acid chloride solution to the amino alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous workup and purify the resulting acyl oxazolidinone by column chromatography.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the purified acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA in THF. Stir for 30 minutes to generate the lithium enolate.
-
Add benzaldehyde dropwise and stir at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
-
Analysis of Diastereomeric Excess:
-
Purify the crude aldol product by column chromatography.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.
-
Confirm the diastereomeric excess by analysis on a chiral HPLC column.
-
-
Cleavage of the Chiral Auxiliary:
-
Subject the aldol product to standard cleavage conditions (e.g., hydrolysis with LiOH/H₂O₂) to release the chiral aldol product and recover the fluorinated mandelic acid auxiliary.
-
Expected Outcome and Interpretation:
The diastereomeric excess (d.e.) values obtained for each fluorinated mandelic acid auxiliary will provide a direct measure of their efficacy in inducing stereoselectivity. It is hypothesized that the 2-fluoro and 2,4-difluoro derivatives will exhibit higher d.e. values due to the closer proximity of the fluorine atoms to the reaction center, leading to enhanced steric and electronic control.
Antimicrobial Efficacy: A Promising Avenue for Fluorinated Mandelic Acids
Mandelic acid itself is known to possess antimicrobial properties, making it useful in the treatment of urinary tract infections and as a topical agent for acne.[8] The antimicrobial activity of mandelic acid and its derivatives is often attributed to their ability to penetrate bacterial cell membranes and disrupt cellular processes.[9] It is plausible that fluorination could enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its passage through the lipid-rich bacterial cell wall.[9]
Proposed Mechanism of Enhanced Antimicrobial Action
The introduction of fluorine can increase the lipophilicity of the mandelic acid molecule. This enhanced lipophilicity may allow for more efficient penetration of the bacterial cell membrane. Once inside the cell, the acidic nature of the molecule can disrupt the internal pH balance and interfere with essential metabolic pathways.
Caption: Proposed Mechanism of Antimicrobial Action for Fluorinated Mandelic Acids.
Experimental Protocol: Determining and Comparing the Minimum Inhibitory Concentration (MIC)
To quantify and compare the antimicrobial efficacy of different fluorinated mandelic acids, a standard microdilution method to determine the Minimum Inhibitory Concentration (MIC) can be utilized.
Objective: To determine the MIC of 2-fluoromandelic acid, 4-fluoromandelic acid, and 2,4-difluoromandelic acid against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).
Materials:
-
2-Fluoromandelic acid
-
4-Fluoromandelic acid
-
2,4-Difluoromandelic acid
-
Non-fluorinated mandelic acid (as a control)
-
Cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each mandelic acid derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations.
-
-
Bacterial Inoculation:
-
Prepare a bacterial inoculum of each strain standardized to a 0.5 McFarland turbidity standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
-
Data Analysis and Interpretation:
The MIC values for each fluorinated mandelic acid against both Gram-positive and Gram-negative bacteria will be compared. A lower MIC value indicates greater antimicrobial potency. It is anticipated that the fluorinated derivatives will exhibit lower MICs than the non-fluorinated parent compound. Furthermore, the degree of fluorination and the position of the fluorine atoms may correlate with the level of antimicrobial activity.
Conclusion
The strategic fluorination of the mandelic acid scaffold presents a compelling strategy for enhancing its utility in both asymmetric synthesis and antimicrobial applications. While direct comparative studies are still emerging, the foundational principles of fluorine chemistry suggest that the position and number of fluorine substituents can significantly influence stereocontrol and biological activity. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and compare the efficacy of different fluorinated mandelic acids, paving the way for the development of more efficient chiral auxiliaries and novel antimicrobial agents. The continued exploration of these fascinating molecules holds considerable promise for advancing the fields of chemical synthesis and drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 3. Enhancement of stereoselectivities in asymmetric synthesis using fluorinated solvents, auxiliaries, and catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoromandelic acid | C8H7FO3 | CID 98068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3,4-Difluoromandelic Acid and Mandelic Acid: A Guide for Researchers
In the landscape of pharmaceutical and cosmetic research, the modification of established bioactive molecules is a cornerstone of innovation. Mandelic acid, a well-known alpha-hydroxy acid (AHA), has long been valued for its therapeutic properties. However, the strategic introduction of fluorine atoms to create derivatives such as 3,4-Difluoromandelic acid presents an intriguing avenue for enhancing its biological efficacy. This guide provides a comprehensive comparison of the known biological activities of mandelic acid with the projected enhancements offered by its difluorinated counterpart, supported by established principles of medicinal chemistry and data from analogous compounds.
Mandelic Acid: The Established Benchmark
Mandelic acid, derived from the hydrolysis of an extract of bitter almonds, is a larger molecule compared to other AHAs like glycolic acid. This larger size results in slower, more uniform penetration into the epidermis, making it a gentler option suitable for sensitive skin.[1] Its biological activities are multifaceted and well-documented.
Antimicrobial and Antifungal Properties
Historically used as a urinary antiseptic, mandelic acid exhibits significant antibacterial and antifungal properties.[1][2] Studies have demonstrated its efficacy against a range of bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Proteus mirabilis.[1] This broad-spectrum antimicrobial activity is a key attribute in its dermatological applications, particularly in the management of acne, as it can help to control the proliferation of acne-causing bacteria.[3][4]
Exfoliating and Anti-Aging Effects
As an AHA, mandelic acid promotes exfoliation by disrupting the cohesive bonds between corneocytes in the upper layer of the skin.[1][5] This action accelerates cell turnover, leading to a brighter complexion, improved skin texture, and a reduction in the appearance of fine lines and wrinkles.[3][5][6] Furthermore, it has been suggested that mandelic acid can stimulate collagen production, contributing to its anti-aging benefits.[1][3]
Anti-inflammatory Action
Mandelic acid also possesses anti-inflammatory properties, which are beneficial in the treatment of inflammatory skin conditions such as acne and rosacea.[1][3]
This compound: A Strategic Enhancement
The introduction of fluorine atoms into a drug candidate is a widely employed strategy in medicinal chemistry to modulate its physicochemical and biological properties. In the case of this compound, the two fluorine atoms on the phenyl ring are anticipated to significantly alter its activity profile compared to the parent mandelic acid.
The Impact of Fluorination on Biological Activity
Fluorine is the most electronegative element and its substitution can lead to profound changes in a molecule's properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This can lead to a longer biological half-life and sustained therapeutic effect.[7]
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule.[7] In the context of antimicrobial agents, higher lipophilicity can facilitate penetration through the lipid-rich cell membranes of bacteria and fungi, potentially leading to enhanced potency.[8]
-
Altered Acidity: The electron-withdrawing nature of fluorine atoms can increase the acidity of the carboxylic acid group, which may influence its interaction with biological targets.
-
Modulation of Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, which can alter the binding affinity and selectivity of a molecule for its target enzymes or receptors.[7]
Projected Biological Activity of this compound
While direct comparative studies are limited, based on the principles of medicinal chemistry and data from other fluorinated compounds and mandelic acid derivatives, we can project the following enhancements in the biological activity of this compound:
Table 1: Projected Comparison of Biological Activities
| Biological Activity | Mandelic Acid | This compound (Projected) | Rationale for Projection |
| Antimicrobial Potency | Moderate | Potentially Higher | Increased lipophilicity due to fluorine substitution is expected to enhance penetration through microbial cell membranes, a principle observed in other mandelic acid derivatives.[8] |
| Antifungal Potency | Moderate | Potentially Higher | Studies on other substituted mandelic acid derivatives have shown significantly increased antifungal activity.[9][10] The increased lipophilicity of the difluoro-derivative would likely contribute to this effect. |
| Cytotoxicity | Low | Potentially Increased | Fluorination has been shown to introduce or enhance cytotoxic activity in other classes of molecules, suggesting a potential for this compound to exhibit activity against certain cell lines.[3] |
| Metabolic Stability | Moderate | Higher | The strong C-F bond is known to confer resistance to metabolic degradation, which is a common strategy in drug design.[7] |
| Skin Penetration | Slow and uniform | Potentially altered | Increased lipophilicity may alter the rate and depth of skin penetration, which would need to be experimentally determined. |
Experimental Workflows for Comparative Analysis
To empirically validate the projected enhancements in the biological activity of this compound, the following experimental workflows are recommended:
Antimicrobial Susceptibility Testing
A standard method to compare the antimicrobial potency of the two compounds is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Stock Solutions: Prepare stock solutions of mandelic acid and this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of each compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.
Caption: Workflow for determining MIC and MBC.
Cytotoxicity Assay
To assess and compare the potential cytotoxic effects of the two compounds, an in vitro cytotoxicity assay using relevant cell lines (e.g., human keratinocytes, fibroblasts, or cancer cell lines) is essential.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of mandelic acid and this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
While mandelic acid remains a valuable compound with a proven track record of biological activity, the strategic incorporation of fluorine atoms in this compound holds significant promise for enhancing its therapeutic potential. The projected increases in antimicrobial potency and metabolic stability, rooted in fundamental principles of medicinal chemistry, warrant further investigation. The experimental workflows outlined in this guide provide a clear path for the direct, quantitative comparison of these two molecules. Such studies will be instrumental in elucidating the true potential of this compound and paving the way for its application in next-generation pharmaceutical and cosmetic formulations.
References
- 1. Structures of the Optically Active Monofluoro-Substituted Mandelic Acids: Relation to Their Racemic Counterparts and Thermochemical Properties | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Difluoromandelic acid | C8H6F2O3 | CID 588648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. <i>In vitro</i>/<i>vivo</i> antifungal activity study of novel mandelic acid derivatives as potential fungicides against <i>Thanatephorus cucumeris</i> - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antifungal evaluation of novel mandelic acid derivatives containing a 1,3,4-oxadiazothioether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: Case Studies of Successful Resolutions Using 3,4-Difluoromandelic Acid and Its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and fine chemical synthesis, the resolution of racemic mixtures into single, pure enantiomers is a cornerstone of stereoselective chemistry. The choice of a chiral resolving agent is a critical decision that profoundly impacts the efficiency, yield, and economic viability of the separation process. This guide offers an in-depth technical comparison of 3,4-Difluoromandelic acid and other classical resolving agents, providing a framework for rational selection based on supporting experimental data and established chemical principles.
The Fundamental Principle: Diastereomeric Salt Formation
The classical method of chiral resolution hinges on the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical and chemical characteristics.[1][2] When a racemic base, such as an amine, is treated with an enantiomerically pure chiral acid, two diastereomeric salts are formed. Due to their different three-dimensional arrangements, these salts exhibit varying solubilities in a given solvent system, allowing for their separation by fractional crystallization.[3][4] The less soluble diastereomer crystallizes preferentially, enabling its isolation. Subsequently, the resolved enantiomer of the base is liberated from the salt, typically by treatment with an acid or base.[5]
A Comparative Analysis of Chiral Resolving Agents
The efficacy of a chiral resolving agent is a multifactorial equation, with the ideal candidate forming highly crystalline diastereomeric salts with a significant solubility differential. While empirical screening remains a common practice, an understanding of the structural and electronic properties of the resolving agent can guide a more targeted approach.[6]
Here, we compare the performance of several common chiral resolving agents in the resolution of the model racemic amine, (±)-1-Phenylethylamine. While specific, direct comparative studies under identical conditions are scarce, the following data, compiled from various sources, provides a valuable benchmark.
Table 1: Comparative Performance of Chiral Resolving Agents in the Resolution of (±)-1-Phenylethylamine
| Chiral Resolving Agent | Diastereomeric Salt Yield | Enantiomeric Excess (e.e.) of Recovered Amine | Key Considerations |
| (R)-3,4-Difluoromandelic Acid | Data not available in searched literature | Data not available in searched literature | The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid, potentially leading to more stable salt formation. Fluorine substitution can also influence crystal packing, which may enhance the solubility difference between diastereomers. |
| (S)-Mandelic Acid | 75-80%[7] | >95%[7] | A widely used and effective resolving agent for a broad range of amines, often providing high enantiomeric excess in a single crystallization.[3] |
| L-(+)-Tartaric Acid | ~70-80% (typical)[4][5] | Often requires multiple recrystallizations to achieve high e.e.[5] | A cost-effective and readily available natural product. Its diacid nature can sometimes lead to the formation of more complex salt mixtures. |
| (1S)-(+)-10-Camphorsulfonic Acid | Variable | Can achieve very high e.e. | A strong acid, which can be advantageous for resolving weakly basic amines. The bulky, rigid structure can promote effective chiral recognition. |
The Causality Behind Experimental Choices: Why Fluorination Matters
The introduction of fluorine atoms onto the phenyl ring of mandelic acid, as in this compound, is a strategic modification. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid proton. This enhanced acidity can lead to a more favorable equilibrium for salt formation with a basic amine.
Furthermore, fluorine's unique properties, including its small van der Waals radius and its ability to participate in hydrogen bonding and dipole-dipole interactions, can significantly influence the crystal lattice energy of the resulting diastereomeric salts. This alteration in crystal packing is often the key to achieving a greater difference in solubility between the two diastereomers, which is the critical factor for a successful and efficient resolution.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the chiral resolution of a racemic amine. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
This protocol is adapted from established procedures for the resolution of racemic 1-phenylethylamine.[3]
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic Acid
-
Methanol
-
10% Sodium Hydroxide Solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (S)-Mandelic Acid in 100 mL of methanol, warming gently if necessary to achieve complete dissolution.
-
To the warm solution, add 7.9 g of racemic (±)-1-phenylethylamine with stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal crystal formation, the flask can be placed in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Air-dry the crystals.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in 50 mL of water.
-
Add 10% sodium hydroxide solution dropwise with stirring until the solution is basic (test with pH paper). This will liberate the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with three 30 mL portions of diethyl ether.
-
-
Isolation and Analysis:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.
-
Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
-
Projected Protocol 2: Resolution of (±)-1-Phenylethylamine with (R)-3,4-Difluoromandelic Acid
While specific experimental data for this resolution was not found in the searched literature, the following protocol is projected based on the principles of diastereomeric salt formation and the known properties of fluorinated mandelic acids.
Materials:
-
(±)-1-Phenylethylamine
-
(R)-3,4-Difluoromandelic Acid
-
Ethanol (or other suitable solvent for screening)
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Salt Formation and Solvent Screening:
-
Dissolve 1.0 g of (±)-1-phenylethylamine in 10 mL of ethanol in a flask.
-
In a separate flask, dissolve 1.55 g (1.0 equivalent) of (R)-3,4-Difluoromandelic Acid in 15 mL of warm ethanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. If no crystals form, other solvents such as isopropanol, acetone, or solvent mixtures should be screened.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
To improve diastereomeric purity, recrystallize the salt from a minimal amount of the hot crystallization solvent.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of 50 mL of water and 50 mL of ethyl acetate.
-
Add 1 M sodium hydroxide solution dropwise with stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer, and extract the aqueous layer with two additional 25 mL portions of ethyl acetate.
-
-
Isolation and Analysis:
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the resolved 1-phenylethylamine enantiomer.
-
Analyze the enantiomeric excess by chiral chromatography.
-
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationships in chiral resolution by diastereomeric salt formation.
Caption: General experimental workflow for chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion and Future Outlook
The selection of an optimal chiral resolving agent remains a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. While classical resolving agents like mandelic acid and tartaric acid are well-established and effective, the exploration of structurally modified agents such as this compound offers promising avenues for enhancing resolution efficiency. The electronic and steric effects of fluorine substitution can lead to more favorable crystallization kinetics and thermodynamics. Further systematic studies directly comparing the performance of fluorinated mandelic acid derivatives with traditional resolving agents for a variety of racemic substrates are warranted and would be of significant value to the scientific community. This guide provides a foundational framework and practical protocols to aid researchers in navigating the nuanced process of chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Resolution of a-Phenylethylamine Lab Question I | Chegg.com [chegg.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 3,4-Difluoromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and chemical synthesis, the introduction of fluorinated molecules has been a game-changer, often enhancing the metabolic stability and bioavailability of active pharmaceutical ingredients. 3,4-Difluoromandelic acid, a key building block in this domain, requires a nuanced understanding of its handling to ensure laboratory safety and experimental integrity. This guide, moving beyond a simple checklist, provides a deep dive into the essential protocols for personal protective equipment (PPE), operational handling, and disposal of this valuable compound.
Understanding the Hazard Profile: More Than Just an Acid
Key Anticipated Hazards:
-
Skin and Eye Irritation: Like most carboxylic acids, it is expected to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: If in powdered form, inhalation of dust can lead to respiratory tract irritation.[1][2]
-
Thermal Decomposition: At elevated temperatures, decomposition may release hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][3] The latter is a particularly insidious hazard requiring specific emergency protocols.
The First Line of Defense: A Comprehensive PPE Strategy
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is chosen to mitigate a specific risk.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A full-face shield is mandatory when there is a risk of splashing. | Protects against accidental splashes of the compound or its solutions, which can cause serious eye damage.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned, chemical-resistant lab coat. | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and changed immediately if contaminated.[4][6] |
| Respiratory Protection | When handling the solid form outside of a certified chemical fume hood, a NIOSH-approved N95 (or better) particulate respirator is required. | Minimizes the inhalation of fine dust particles that can cause respiratory irritation.[7][8] |
| Foot Protection | Fully enclosed shoes made of a non-porous material. | Protects feet from potential spills. |
Operational Blueprint: From Receipt to Reaction
A meticulously planned workflow is paramount to minimizing exposure and ensuring the quality of your research.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[9][10] The storage area should be clearly labeled.
Handling and Weighing
All manipulations of solid this compound should be performed within a certified chemical fume hood to control dust and vapors.[6]
Step-by-Step Weighing Protocol:
-
Preparation: Ensure the fume hood sash is at the appropriate height. Gather all necessary equipment (spatula, weigh boat, secondary container) before introducing the compound.
-
Aliquotting: Carefully transfer the desired amount of the solid from the main container to a weigh boat using a clean spatula. Avoid creating dust clouds.
-
Containment: Immediately cap the primary container. Place the weigh boat in a secondary container for transport to the reaction vessel.
-
Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of contaminated wipes in a designated hazardous waste container.
Caption: A streamlined workflow for handling this compound.
Emergency Protocols: Preparedness is Key
Accidents can happen even in the most controlled environments. A clear and practiced emergency plan is crucial.
Spill Response
For a small spill (a few grams):
-
Alert: Inform colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Neutralize & Absorb: Cover the spill with a neutralizer for acids, such as sodium bicarbonate. Once neutralized, absorb the residue with an inert material like vermiculite or sand.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
For a large spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's emergency response team.
-
Secure: Close the laboratory doors and prevent re-entry.
-
Inform: Provide the emergency response team with the Safety Data Sheet (or information on a similar compound) for this compound.
Caption: Decision tree for responding to a this compound spill.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4]
End of Lifecycle: Responsible Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety department for specific guidance.[11]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following rules but about fostering a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, adhering to established protocols, and being prepared for emergencies, researchers can confidently and safely unlock the potential of this important chemical building block.
References
- 1. aksci.com [aksci.com]
- 2. 2-Fluoro-DL-mandelic Acid | C8H7FO3 | CID 2783169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 3,5-二氟扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pccarx.com [pccarx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
